molecular formula C10H12BrNO2 B8127822 3-Bromo-5-methoxy-N,N-dimethylbenzamide

3-Bromo-5-methoxy-N,N-dimethylbenzamide

Cat. No.: B8127822
M. Wt: 258.11 g/mol
InChI Key: DKGBZUQWZGCUGR-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-N,N-dimethylbenzamide is a substituted benzamide derivative of interest in chemical synthesis and pharmaceutical research. As a high-purity organic building block, its structure features a bromine atom and a methoxy group on a benzene ring, offering two distinct sites for further functionalization via metal-catalyzed cross-coupling or nucleophilic substitution reactions. This makes it a valuable intermediate for constructing more complex molecules for discovery programs. Researchers utilize this compound as a key precursor in synthetic organic chemistry. Substituted benzamides similar to this compound are frequently explored as core structures in medicinal chemistry due to their potential to interact with biological targets. For instance, the 3-methoxybenzamide moiety is a known pharmacophore in inhibitors of enzymes like Poly [ADP-ribose] polymerase 1 (PARP1) . The specific substitution pattern of bromine and methoxy groups in this compound may allow for the development of targeted bioactive molecules or specialty chemicals. Handling and Safety: While a specific safety data sheet (SDS) for this compound was not located in the search results, analogous brominated and methoxy-substituted benzamides suggest handling with standard precautions. These often include wearing appropriate personal protective equipment and using adequate ventilation. Refer to the provided SDS for detailed hazard and safety information. Disclaimer: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-5-methoxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)10(13)7-4-8(11)6-9(5-7)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGBZUQWZGCUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: 3-Bromo-5-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide . This document is structured for research scientists and process chemists, focusing on the most reliable, high-fidelity synthesis pathway: the Lithiation-Carboxylation Sequence .

CAS: 774239-37-1 (Final Product) | Molecular Formula: C


H

BrNO

| MW: 258.11 g/mol

Executive Summary & Retrosynthetic Analysis

The synthesis of 1,3,5-trisubstituted benzenes presents a classic regioselectivity challenge. Direct electrophilic aromatic substitution (EAS) on a 3-methoxybenzamide scaffold fails to yield the 3-bromo-5-methoxy pattern because the methoxy group (strong ortho/para director) and the amide (moderate meta director) direct incoming electrophiles to the 2, 4, or 6 positions, not the desired 5-position.

Therefore, the only robust strategy relies on symmetry breaking of a pre-functionalized 3,5-disubstituted precursor. The optimal pathway utilizes 3,5-Dibromoanisole , leveraging the halogen-lithium exchange to selectively functionalize one position while retaining the other halogen.

Retrosynthetic Logic
  • Target: 3-Bromo-5-methoxy-N,N-dimethylbenzamide

  • Disconnection 1 (Amide Bond): Amine (Dimethylamine) + Acid (3-Bromo-5-methoxybenzoic acid).

  • Disconnection 2 (C-C Bond Formation): Carboxylation of an aryl-lithium species.

  • Starting Material: 3,5-Dibromoanisole (Commercially available, symmetric).

Retrosynthesis Target 3-Bromo-5-methoxy- N,N-dimethylbenzamide Acid 3-Bromo-5-methoxybenzoic acid Target->Acid Amide Coupling Precursor 3,5-Dibromoanisole Acid->Precursor Lithiation/Carboxylation Reagents Dimethylamine (Amidation) Lithiation 1. n-BuLi 2. CO2

Figure 1: Retrosynthetic analysis demonstrating the symmetry-breaking strategy.

Primary Synthesis Pathway (The Lithiation Route)

This pathway is preferred for its high regiocontrol and scalability in a research setting.

Phase 1: Synthesis of 3-Bromo-5-methoxybenzoic acid

Rationale: Monolithiation of 3,5-dibromoanisole is highly selective at -78°C due to the stabilizing effect of the methoxy group (though less pronounced than in ortho-lithiation) and the statistical probability of attacking equivalent bromines. The subsequent CO


 quench introduces the carboxyl group.

Reaction Scheme:

  • Substrate: 3,5-Dibromoanisole

  • Reagents: n-Butyllithium (1.05 eq), Dry THF, CO

    
     (gas or dry ice).
    
  • Conditions: -78°C, Inert Atmosphere (Ar/N

    
    ).
    
Experimental Protocol 1.0 (Acid Synthesis)
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and nitrogen inlet.

  • Solvation: Charge the flask with 3,5-Dibromoanisole (10.0 g, 37.6 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 15.8 mL, 39.5 mmol, 1.05 eq) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes. Maintain internal temperature below -70°C.

    • Mechanism:[1][2] The Lithium-Halogen exchange generates the 3-bromo-5-methoxyphenyllithium intermediate.

  • Equilibration: Stir at -78°C for 45–60 minutes.

  • Carboxylation: Introduce a stream of dry CO

    
     gas  (passed through a CaCl
    
    
    
    drying tube) into the solution for 30 minutes, or add crushed dry ice (excess) carefully. The reaction becomes exothermic; monitor temperature.
  • Quench: Allow the mixture to warm to room temperature (RT). Quench with 1N HCl (50 mL) until pH < 2.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine organics and extract with 1N NaOH (3 x 50 mL) to pull the acid product into the aqueous phase (separating it from unreacted starting material).

  • Acidification: Acidify the combined basic aqueous extracts with Conc. HCl to precipitate the product.

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.

    • Expected Yield: 75–85%

    • Characterization:

      
      H NMR (DMSO-d
      
      
      
      ) should show three aromatic protons (singlet-like) and one methoxy singlet.
Phase 2: Amide Coupling to Final Product

Rationale: Conversion of the acid to the dimethylamide can be achieved via the Acid Chloride (scalable, cheaper) or Coupling Agents (HATU/EDC, milder). The Acid Chloride method is described here for robustness.

Reaction Scheme:

  • Substrate: 3-Bromo-5-methoxybenzoic acid.

  • Reagents: Thionyl Chloride (SOCl

    
    ), Dimethylamine (2.0 M in THF or HCl salt with base).
    
Experimental Protocol 2.0 (Amidation)
  • Activation: In a 250 mL round-bottom flask, suspend 3-Bromo-5-methoxybenzoic acid (5.0 g, 21.6 mmol) in anhydrous DCM (50 mL).

  • Chlorination: Add Thionyl Chloride (3.1 mL, 43.2 mmol, 2.0 eq) and a catalytic drop of DMF .

  • Reflux: Heat to reflux (40°C) for 2 hours until gas evolution ceases and the solution becomes clear.

  • Concentration: Evaporate the solvent and excess SOCl

    
     under reduced pressure. Aazeotrope with toluene (2x) to remove traces of SOCl
    
    
    
    .
    • Intermediate: 3-Bromo-5-methoxybenzoyl chloride (usually a yellow oil/solid).

  • Coupling: Redissolve the acid chloride in dry DCM (50 mL) and cool to 0°C.

  • Amine Addition: Add Dimethylamine (2.0 M in THF, 22 mL, 44 mmol) mixed with Triethylamine (6.0 mL, 43 mmol) dropwise.

    • Note: If using Dimethylamine Hydrochloride, use 2.5 eq of Et

      
      N.
      
  • Completion: Warm to RT and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup: Wash the organic layer with 1N HCl (to remove amine), Sat. NaHCO

    
     (to remove acid), and Brine.[3] Dry over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    

Process Visualization

SynthesisWorkflow SM 3,5-Dibromoanisole (Start) Lithium Aryl-Lithium Intermediate SM->Lithium n-BuLi -78°C, THF Acid 3-Bromo-5-methoxy- benzoic acid Lithium->Acid CO2 (g) H3O+ Quench AcidCl Acid Chloride Acid->AcidCl SOCl2 Reflux Product FINAL PRODUCT 3-Bromo-5-methoxy- N,N-dimethylbenzamide AcidCl->Product HNMe2 Et3N, DCM

Figure 2: Step-by-step reaction workflow from starting material to final amide.

Key Data & Characterization

Physicochemical Properties (Predicted)
PropertyValueNotes
Appearance White to Off-white SolidCrystalline
Melting Point 75–80 °CBased on similar analogs
Solubility DCM, EtOAc, MeOH, DMSOPoor in water
Rf Value ~0.430% EtOAc in Hexanes
Expected NMR Signals (CDCl , 400 MHz)
  • 
    H NMR: 
    
    • 
       7.25 (t, 
      
      
      
      Hz, 1H, Ar-H4)
    • 
       7.10 (dd, 
      
      
      
      Hz, 1H, Ar-H2)
    • 
       6.95 (dd, 
      
      
      
      Hz, 1H, Ar-H6)
    • 
       3.82 (s, 3H, -OCH
      
      
      
      )
    • 
       3.10 (s, 3H, N-CH
      
      
      
      )
    • 
       2.98 (s, 3H, N-CH
      
      
      
      ) (Amide rotamers may cause splitting or broadening)

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Temperature > -70°C during n-BuLi addition.Use a strictly controlled dry ice/acetone bath. Add n-BuLi very slowly down the side of the flask.
Bis-carboxylation Excess n-BuLi or "warm" lithiation.Ensure exactly 1.05 eq of n-BuLi is used. Keep cold.
Starting Material in Step 1 Inefficient CO

trapping.
Use dry gaseous CO

rather than dry ice pellets to ensure saturation.
Impurity in Step 2 Residual SOCl

.
Azeotrope with toluene 2-3 times before adding amine.

Safety Considerations

  • n-Butyllithium: Pyrophoric. Handle under inert atmosphere only. Have a bucket of sand or Class D extinguisher nearby.

  • Thionyl Chloride: Releases HCl and SO

    
     gas. Perform all operations in a well-ventilated fume hood.
    
  • Reaction Exotherms: Both the lithiation quench and the acid chloride formation can be exothermic.

References

  • Title: Regioselective Synthesis of 3,5-Disubstituted Benzenes.
  • General Amide Synthesis

    • Title: Prepar
    • Source:Organic Syntheses, Coll. Vol. 5, p. 736.
    • URL:

  • Analogous Compounds

    • Title: Synthesis of 3-Bromo-5-methoxybenzoic acid (CAS 157893-14-6).[4]

    • Source: ChemicalBook / BenchChem Protocols.
    • URL:

Sources

An In-depth Technical Guide to 3-Bromo-5-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Bromo-5-methoxy-N,N-dimethylbenzamide is a substituted aromatic amide with a unique combination of functional groups that make it an attractive scaffold for investigation. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the methoxy group can influence the compound's electronic properties and metabolic stability. The N,N-dimethylbenzamide moiety is a common feature in biologically active molecules. This guide will serve as a foundational resource for researchers interested in the synthesis, characterization, and potential utilization of this compound.

Synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide

The synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide can be efficiently achieved from 3-bromo-5-methoxybenzoic acid. A common and effective method for the amidation of a carboxylic acid is the conversion to an acid chloride followed by reaction with a secondary amine.

Starting Material: 3-Bromo-5-methoxybenzoic acid CAS Number: 157893-14-6[1][2][3][4]

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 3-bromo-5-methoxybenzoic_acid 3-Bromo-5-methoxybenzoic acid 3-bromo-5-methoxybenzoyl_chloride 3-Bromo-5-methoxybenzoyl chloride (Intermediate) 3-bromo-5-methoxybenzoic_acid->3-bromo-5-methoxybenzoyl_chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl2) in an inert solvent (e.g., DCM) Thionyl_Chloride->3-bromo-5-methoxybenzoyl_chloride Target_Compound 3-Bromo-5-methoxy-N,N-dimethylbenzamide 3-bromo-5-methoxybenzoyl_chloride->Target_Compound Reaction Dimethylamine Dimethylamine ((CH3)2NH) in an inert solvent Dimethylamine->Target_Compound

Caption: Synthetic workflow for 3-Bromo-5-methoxy-N,N-dimethylbenzamide.

Experimental Protocol

Step 1: Formation of 3-Bromo-5-methoxybenzoyl chloride

  • To a solution of 3-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.[5]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and spotting against the starting material.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 3-bromo-5-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide

  • Dissolve the crude 3-bromo-5-methoxybenzoyl chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of dimethylamine (2.5 eq) in DCM or tetrahydrofuran (THF) dropwise. A commercially available solution of dimethylamine in a suitable solvent is recommended.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the acid chloride is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-Bromo-5-methoxy-N,N-dimethylbenzamide as a solid.

Characterization and Analytical Data

Property Predicted Value
Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Appearance White to off-white solid
Melting Point 190-191 °C (for the starting carboxylic acid)[2]
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • The two N-methyl groups are expected to show two broad singlets around δ 3.0-3.2 ppm due to restricted rotation around the C-N amide bond.

    • The methoxy group protons will likely appear as a singlet around δ 3.8 ppm.

    • The aromatic protons will appear as three distinct signals in the aromatic region (δ 7.0-7.5 ppm), likely as two meta-coupled doublets and one triplet.

  • ¹³C NMR (100 MHz, CDCl₃):

    • The carbonyl carbon of the amide is expected to resonate around δ 170 ppm.

    • The aromatic carbons will appear in the range of δ 110-160 ppm. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the methoxy group will be at the higher end.

    • The N-methyl carbons are predicted to be around δ 35-40 ppm.

    • The methoxy carbon should appear around δ 55-56 ppm.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • A strong C=O stretching vibration for the amide is expected around 1630-1660 cm⁻¹.

    • C-H stretching vibrations for the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹.

    • C-O stretching for the methoxy group will be present around 1000-1300 cm⁻¹.

    • C-Br stretching will be observed in the fingerprint region, typically below 600 cm⁻¹.

  • Mass Spectrometry (Electron Ionization - EI):

    • The molecular ion peak [M]⁺ and [M+2]⁺ with an approximate 1:1 ratio, characteristic of a bromine-containing compound, are expected at m/z 257 and 259.

    • A significant fragment corresponding to the loss of the dimethylamino group is anticipated.

    • Another prominent fragment would be the benzoyl cation at m/z 105 (for the unsubstituted benzoyl fragment).

Potential Applications

The structural features of 3-Bromo-5-methoxy-N,N-dimethylbenzamide suggest its potential utility in several areas of research and development, particularly in medicinal chemistry.

  • Scaffold for Drug Discovery: The benzamide core is a well-established pharmacophore present in numerous approved drugs. The bromo and methoxy substituents provide handles for further chemical modification and for probing structure-activity relationships (SAR). For instance, bromo- and methoxy-substituted benzamides have been investigated as potential anticancer agents, including inhibitors of fibroblast growth factor receptor-1 (FGFR1).[6]

  • Intermediate for Chemical Synthesis: The bromine atom can be readily transformed into other functional groups via transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the synthesis of a diverse library of compounds for screening in various biological assays.

  • Probing Molecular Interactions: The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule, which can be crucial for its interaction with biological targets. The role of the methoxy group in approved drugs is a subject of significant interest in medicinal chemistry.[7][8]

Safety and Handling

As with any chemical compound, 3-Bromo-5-methoxy-N,N-dimethylbenzamide should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed safety information once the compound is synthesized and characterized.

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and potential applications of 3-Bromo-5-methoxy-N,N-dimethylbenzamide. The outlined synthetic protocol offers a reliable method for its preparation from a commercially available starting material. The predicted analytical data will aid researchers in its identification and characterization. The discussion on its potential applications highlights its promise as a versatile building block in drug discovery and materials science. Further research into this and related compounds is warranted to explore their full potential.

References

  • Conversion of carboxylic acids to N,N-dimethylamides using DMAc and CDI at 160-165 °C. RSC Advances. [Link]

  • ChemBK. 3-bromo-5-methoxybenzoic acid. [Link]

  • An effective synthesis of N,N-dimethylamides from carboxylic acids and a new route from N,N-dimethylamides to 1,2-diaryl-1,2-diketones. Tetrahedron. [Link]

  • Boroncore. 157893-14-6 | 3-Bromo-5-methoxybenzoic acid. [Link]

  • ResearchGate. ChemInform Abstract: A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ACS Sustainable Chemistry & Engineering. [Link]

  • Journal of the American Chemical Society. Preparations of N,N-Dimethylamides. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • NIST WebBook. Benzamide, N,N-dimethyl-. [Link]

  • SpectraBase. n,n-Dimethylbenzamide. [Link]

  • PubChem. N,N-Dimethylbenzamide. [Link]

  • PMC. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]

  • The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]

  • PubMed. The role of the methoxy group in approved drugs. [Link]

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

  • The Royal Society of Chemistry. 1H- and 13C-NMR for -. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

  • MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. [Link]

Sources

Strategic Functionalization of 3-Bromo-5-methoxy-N,N-dimethylbenzamide: A Divergent Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of 3-Bromo-5-methoxy-N,N-dimethylbenzamide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Scaffold Analysis

3-Bromo-5-methoxy-N,N-dimethylbenzamide (CAS: 774239-37-1) represents a "privileged" trisubstituted arene scaffold. Its value lies not just in its structural rigidity, but in its orthogonal reactivity profile . For the medicinal chemist, this molecule offers three distinct handles for diversification, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries around a central benzamide core—a motif ubiquitous in histone deacetylase (HDAC) inhibitors, antipsychotics, and kinase inhibitors.

The Orthogonal Reactivity Triad
  • The Bromide (C-3): A high-fidelity handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira) or Lithium-Halogen exchange.

  • The Amide (C-1): A potent Directed Metalation Group (DMG). The N,N-dimethyl moiety is critical here; unlike secondary amides, it prevents deprotonation of the nitrogen, forcing lithiation onto the aromatic ring (Directed Ortho Metalation, DoM).

  • The Methoxy (C-5): A latent phenol. It serves as a secondary directing group for DoM and can be revealed later (demethylation) to provide a nucleophilic anchor for ether synthesis.

Reactivity Landscape & Mechanistic Insight

The Competition: Lithium-Halogen Exchange vs. DoM

A critical decision point in working with this scaffold is the choice of base. The presence of both a bromine atom and a strong DMG (amide) creates a competition between two pathways.

  • Pathway A: Lithium-Halogen Exchange (Kinetic Control)

    • Reagent: n-Butyllithium (n-BuLi).[1][2]

    • Mechanism: n-BuLi attacks the bromine atom preferentially due to the high polarizability of the C-Br bond and the stability of the resulting aryl lithium.

    • Outcome: Lithiation at C-3 . This allows you to replace the Br with electrophiles (CHO, I, SiMe3) or transmetalate to Boron/Zinc.

  • Pathway B: Directed Ortho Metalation (Thermodynamic/Coordination Control)

    • Reagent: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

    • Mechanism: These bulky, non-nucleophilic bases cannot attack the bromine. Instead, they coordinate to the amide carbonyl oxygen (and the methoxy oxygen), positioning the amide base to deprotonate the nearest ortho proton.

    • Regioselectivity:

      • Site C-2: Located between the bulky Amide and Bromine. Sterically disfavored.

      • Site C-6: Located between the Amide and Methoxy.[1] Highly Favored. The "Cooperative Effect" of the Amide and Methoxy groups directing to the same position makes C-6 the exclusive site of metalation.

Visualization of Divergent Pathways

ReactionLandscape Start 3-Bromo-5-methoxy- N,N-dimethylbenzamide LiHal Lithium-Halogen Exchange (n-BuLi, -78°C) Start->LiHal DoM Directed Ortho Metalation (LiTMP, -78°C) Start->DoM Suzuki Pd-Catalyzed Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki C3_Li C-3 Lithiated Species LiHal->C3_Li Prod_C3 C-3 Functionalized (E = CHO, I, B(OR)2) C3_Li->Prod_C3 C3_Li->Prod_C3 Quench with E+ C6_Li C-6 Lithiated Species (Cooperative Directing) DoM->C6_Li Prod_C6 C-6 Functionalized (Tetrasubstituted Arene) C6_Li->Prod_C6 C6_Li->Prod_C6 Quench with E+ Biaryl 3-Aryl Derivative (Biaryl Scaffold) Suzuki->Biaryl

Figure 1: Divergent synthetic pathways controlled by reagent selection.

Experimental Protocols

Protocol A: C-6 Functionalization via Directed Ortho Metalation (DoM)

Objective: Regioselective introduction of an electrophile (e.g., Methyl iodide) at the C-6 position.

Reagents:

  • Substrate: 3-Bromo-5-methoxy-N,N-dimethylbenzamide (1.0 equiv)

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ (1.2 equiv)

  • Electrophile: Methyl Iodide (1.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in anhydrous THF. Cool to -78°C .[2][3][4] Dropwise add n-BuLi (1.2 equiv, 2.5 M in hexanes). Stir for 30 min at 0°C, then re-cool to -78°C.

    • Expert Note: We use LiTMP over LDA because its immense steric bulk virtually eliminates the risk of attacking the C-Br bond or the amide carbonyl.

  • Metalation: Dissolve the benzamide substrate in THF and add it dropwise to the LiTMP solution at -78°C over 15 minutes.

    • Observation: The solution may turn a deep yellow/orange, indicating formation of the aryl lithium species.

  • Equilibration: Stir at -78°C for 1 hour.

    • Why? This allows the lithium to thermodynamically settle at the C-6 position, stabilized by chelation between the amide oxygen, the lithium, and the methoxy oxygen.

  • Quench: Add Methyl Iodide (neat) dropwise.

  • Workup: Allow to warm to room temperature over 2 hours. Quench with saturated NH4Cl. Extract with EtOAc, wash with brine, dry over MgSO4.

Protocol B: C-3 Functionalization via Suzuki-Miyaura Coupling

Objective: Synthesis of a biaryl derivative.

Reagents:

  • Substrate: 3-Bromo-5-methoxy-N,N-dimethylbenzamide (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.03 equiv)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: Combine substrate, boronic acid, and catalyst in a reaction vial. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K2CO3 solution.

    • Expert Note: The use of Pd(dppf)Cl2 is preferred over Pd(PPh3)4 for electron-rich or sterically encumbered aryl bromides due to the large bite angle of the dppf ligand, which facilitates the reductive elimination step.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by LCMS.

    • Self-Validation: The disappearance of the isotopic bromine pattern (1:1 doublet) in MS is the primary indicator of conversion.

  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).

Advanced Modification: Demethylation Strategies

Converting the methoxy group to a phenol opens the door to ether libraries. However, the amide bond is sensitive to strong acid hydrolysis.

MethodConditionsSuitabilityRisk
BBr3 (Standard) DCM, -78°C to 0°CRobust substratesCan form stable complexes with amide; requires careful quenching.
NaSEt (Nucleophilic) Ethanethiol, NaH, DMF, 100°CAcid-sensitive substratesHigh odor; requires high temp. Excellent for preserving amides.
HBr/AcOH RefluxNOT RECOMMENDED Will likely hydrolyze the amide to the carboxylic acid.

Recommendation: Use BBr3 (1.0 M in DCM) starting at -78°C. If amide hydrolysis is observed (by MS), switch to the Sodium Ethanethiolate method.

References

  • Directed Ortho Metalation (Review): Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

  • Li-Hal vs DoM Competition: Comins, D. L., & Brown, J. D. "Ortho-lithiation of 2-, 3-, and 4-methoxypyridines." The Journal of Organic Chemistry, 1984, 49(6), 1078–1083. Link

  • Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Demethylation with Thiolates: Feutrill, G. I., & Mirrington, R. N. "Demethylation of aryl methyl ethers with thioethoxide ion in dimethylformamide." Australian Journal of Chemistry, 1972, 25(8), 1719-1729. Link

Sources

Methodological & Application

Application Note: Orthogonal Functionalization of 3-Bromo-5-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Synthetic Utility of 3-Bromo-5-methoxy-N,N-dimethylbenzamide Content Type: Technical Application Note & Protocol Guide Audience: Senior Synthetic Chemists & Medicinal Chemistry Leads

Executive Summary

3-Bromo-5-methoxy-N,N-dimethylbenzamide (CAS: 886500-66-1) represents a "privileged scaffold" in medicinal chemistry due to its distinct trifunctional nature. Unlike simple halo-arenes, this molecule offers three orthogonal handles for diversification:

  • Aryl Bromide (C3): A high-fidelity handle for palladium-catalyzed cross-couplings.

  • N,N-Dimethylamide (C1): A robust Directed Metalation Group (DMG) for regioselective C-H activation and a precursor for carbonyl manipulation.

  • Methoxy Group (C5): An electron-donating group that modulates ring electronics and acts as a synergistic DMG.

This guide details the strategic sequencing of these handles to access complex polysubstituted arenes, specifically focusing on Chemoselective Suzuki Couplings and Synergistic Directed Ortho-Metalation (DoM).

Strategic Analysis: Reactivity & Regiochemistry[1]

The utility of this scaffold lies in its ability to undergo sequential, non-interfering transformations. The diagram below illustrates the divergent synthetic pathways available.

ReactivityMap Center 3-Bromo-5-methoxy- N,N-dimethylbenzamide Suzuki Path A: C3 Functionalization (Suzuki/Buchwald) Center->Suzuki Pd(0), Ar-B(OH)2 DoM Path B: C6 Functionalization (Synergistic DoM) Center->DoM s-BuLi, TMEDA (C6 Selectivity) Amide Path C: C1 Transformation (Reduction/Acylation) Center->Amide LiAlH4 or RMgX ProductA Biaryl Scaffolds Suzuki->ProductA ProductB 1,2,3,5-Tetrasubstituted Arenes DoM->ProductB ProductC Benzyl Amines / Ketones Amide->ProductC

Figure 1: Divergent reactivity map showing the three primary functionalization vectors.

Mechanistic Insight: The "Cooperative Effect" in DoM

While the amide and methoxy groups are both Directors of Metalation (DMGs), their relative placement (1,3-relationship) creates a "super-activated" site at C6 .

  • C2 (Between Amide/Br): Sterically crowded; inductively acidified by Br but kinetically slower.

  • C4 (Between Br/OMe): Accessible, but lacks the strong coordination of the amide.

  • C6 (Between Amide/OMe): The primary site of lithiation. The lithium cation coordinates simultaneously to the carbonyl oxygen of the amide and the methoxy oxygen, dramatically lowering the transition state energy for deprotonation at C6 [1].

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the C3-Bromine position while retaining the amide and methoxy groups. Rationale: The C-Br bond undergoes oxidative addition with Pd(0) faster than C-H activation or amide attack occurs. We employ a mild base (K₂CO₃) to prevent hydrolysis of the amide.

Materials
  • Substrate: 3-Bromo-5-methoxy-N,N-dimethylbenzamide (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Chosen for stability and resistance to dehalogenation.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: Charge a dry Schlenk flask with the substrate (1.0 mmol, 258 mg), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).

  • Inertion: Evacuate and backfill with Argon (x3). This is critical; O₂ poisons the Pd(0) species.

  • Solvation: Add degassed 1,4-dioxane (5 mL) via syringe.

  • Activation: Add the 2.0 M K₂CO₃ solution (1.5 mL) dropwise. The biphasic system requires vigorous stirring.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]

    • Checkpoint: The starting bromide should be consumed. If stalled, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, gradient 0-40% EtOAc in Hexanes).

Protocol B: Regioselective Directed Ortho-Metalation (DoM)

Objective: Introduce an electrophile at the C6 position (between Amide and OMe). Rationale: sec-Butyllithium is used as the base; it is strong enough to deprotonate the benzene ring but less nucleophilic than n-BuLi, reducing the risk of attacking the amide carbonyl. TMEDA breaks down alkyllithium aggregates, increasing basicity [2].

Materials
  • Substrate: 3-Bromo-5-methoxy-N,N-dimethylbenzamide (1.0 equiv)

  • Base: sec-Butyllithium (1.4 M in cyclohexane, 1.2 equiv)

  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.2 equiv)[3]

  • Electrophile: Methyl iodide, DMF, or I₂ (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add substrate (1.0 mmol) and anhydrous THF (10 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Base Preparation: In a separate vial, mix sec-BuLi (1.2 mmol) and TMEDA (1.2 mmol) in THF (2 mL) at -78°C for 5 minutes.

  • Metalation: Cannulate the Base/TMEDA mixture dropwise into the substrate solution over 10 minutes.

    • Critical: Maintain internal temperature below -70°C to prevent "Benzyne" formation or scrambling of the bromine.

  • Incubation: Stir at -78°C for 45 minutes. The solution often turns a deep yellow/orange, indicating the formation of the lithiated species.

  • Quench: Add the electrophile (e.g., DMF for formylation) neat or in THF solution dropwise.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Termination: Quench with saturated NH₄Cl solution.

  • Isolation: Standard extraction (EtOAc) and purification.

Yield Expectations:

Electrophile Product (C6-Substituted) Typical Yield Notes
DMF Benzaldehyde derivative 75-85% Rapid reaction
I₂ Aryl Iodide 60-70% Useful for iterative coupling

| MeI | Toluene derivative | 80-90% | Steric bulk increases |

Visualizing the DoM Pathway

The following diagram details the logic flow for the Directed Ortho-Metalation protocol, highlighting the critical decision nodes.

DoM_Workflow Start Start: 3-Br-5-OMe-Benzamide Cooling Cool to -78°C (THF) Start->Cooling Deprotonation Add s-BuLi / TMEDA Cooling->Deprotonation Intermediate Lithiated Species (C6-Li) Deprotonation->Intermediate Co-ordination of OMe & Amide Quench Add Electrophile (E+) Intermediate->Quench Nucleophilic Attack Workup NH4Cl Quench & Isolation Quench->Workup

Figure 2: Step-by-step workflow for C6-selective functionalization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Debromination during Suzuki Pd-hydride formation via

-hydride elimination from alkyl ligands.
Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄. Avoid alcohol solvents.
Low Regioselectivity (DoM) Competitive lithiation at C4 (between Br/OMe).Ensure temperature stays at -78°C. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) as a bulkier, more selective base [3].
Amide Attack (Ketone formation) Nucleophilic attack on C=O by n-BuLi.Strictly use sec-BuLi or tert-BuLi. Ensure reaction time < 1h before quench.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Beak, P., & Brown, R. A. (1982). "The tertiary amide as a directing group.[4] Directed lithiation of N,N-diethylbenzamide." The Journal of Organic Chemistry, 47(1), 34–46. Link

  • Mongin, F., & Queguiner, G. (2001). "Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, isoquinolines)." Tetrahedron, 57(19), 4059-4090. Link

  • Miyaura, N., & Suzuki, A. (1995).[5][6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Sources

Application Note & Protocol: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the effective utilization of 3-Bromo-5-methoxy-N,N-dimethylbenzamide as a key building block in palladium-catalyzed cross-coupling reactions. Specifically, this note will focus on the Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.[1] The protocols herein are designed to be robust and reproducible, with an emphasis on the rationale behind procedural steps, ensuring both successful execution and a deeper understanding of the reaction mechanics.

Introduction: Significance of 3-Bromo-5-methoxy-N,N-dimethylbenzamide

3-Bromo-5-methoxy-N,N-dimethylbenzamide is a versatile aromatic compound featuring a bromine atom, a methoxy group, and a dimethylamide moiety. This trifunctional nature makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 3-position. The methoxy and dimethylamide groups can influence the electronic properties of the aromatic ring and provide points for further functionalization or act as key pharmacophoric elements.

Physicochemical Properties & Safety Information

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueReference
Molecular Formula C₁₀H₁₂BrNO₂N/A
Molecular Weight 258.11 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Melting Point Not availableN/A
CAS Number 91335-52-3[2]

Safety Precautions:

  • Handling: Always handle 3-Bromo-5-methoxy-N,N-dimethylbenzamide in a well-ventilated area, preferably a fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[3] If inhaled, move to fresh air.[3] In case of eye contact, rinse cautiously with water for several minutes.[3][5] Seek medical attention if irritation persists.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

Core Reaction: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[1]

Reaction Scheme:

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three primary steps:[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 3-Bromo-5-methoxy-N,N-dimethylbenzamide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired arylamine product is formed by reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.[6]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxy-N,N-dimethylbenzamide with Morpholine

This protocol details the coupling of 3-Bromo-5-methoxy-N,N-dimethylbenzamide with morpholine as a representative secondary amine.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Eq.
3-Bromo-5-methoxy-N,N-dimethylbenzamideC₁₀H₁₂BrNO₂258.111.01.0
MorpholineC₄H₉NO87.121.21.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.020.02
XPhosC₃₃H₄₇P486.690.040.04
Sodium tert-butoxide (NaOt-Bu)C₄H₉NaO96.101.41.4
Toluene (anhydrous)C₇H₈92.14--
Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Reaction cluster_workup Work-up & Purification A 1. Add solids to oven-dried Schlenk flask: - 3-Bromo-5-methoxy-N,N-dimethylbenzamide - Pd₂(dba)₃ - XPhos - NaOt-Bu B 2. Seal flask, evacuate, and backfill with Argon (3x) A->B C 3. Add anhydrous Toluene via syringe B->C D 4. Add Morpholine via syringe C->D E 5. Heat to 100 °C with stirring D->E F 6. Monitor reaction by TLC or LC-MS E->F G 7. Cool to room temperature F->G H 8. Quench with H₂O G->H I 9. Extract with Ethyl Acetate (3x) H->I J 10. Wash combined organics with brine I->J K 11. Dry over Na₂SO₄, filter, and concentrate J->K L 12. Purify by column chromatography K->L

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-methoxy-N,N-dimethylbenzamide (1.0 mmol, 258 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

    • Rationale: An oven-dried flask is crucial to exclude moisture, which can deactivate the catalyst and react with the strong base. Pd₂(dba)₃ is a common Pd(0) precursor, and XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps.[6] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine.[6]

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and backfilling with argon or nitrogen three times.

    • Rationale: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

    • Rationale: Anhydrous solvent is essential to prevent quenching of the base and catalyst deactivation. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the catalytic cycle. Reaction time may vary depending on the specific substrates.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-morpholino-5-methoxy-N,N-dimethylbenzamide.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Wet solvent or reagents- Insufficient base- Use fresh Pd₂(dba)₃ and ligand.- Ensure all glassware is dry and use anhydrous solvents.- Use a fresh, high-purity batch of NaOt-Bu.
Formation of side products - Reaction temperature too high- Incorrect ligand choice- Optimize the reaction temperature.- Screen other phosphine ligands (e.g., SPhos, RuPhos).
Difficulty in purification - Close polarity of product and starting material- Optimize the eluent system for column chromatography.- Consider recrystallization if the product is a solid.

Conclusion

3-Bromo-5-methoxy-N,N-dimethylbenzamide is a highly useful building block for the synthesis of complex molecules via palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination protocol detailed in this application note provides a reliable method for the formation of C-N bonds. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt this protocol for a variety of amine coupling partners, accelerating discovery in drug development and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 3-bromo-N,N-dimethylbenzamide.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde.

Sources

analytical techniques for 3-Bromo-5-methoxy-N,N-dimethylbenzamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-2026-BMD Characterization Protocols for 3-Bromo-5-methoxy-N,N-dimethylbenzamide

Introduction & Scientific Context

3-Bromo-5-methoxy-N,N-dimethylbenzamide (CAS: 1177558-45-0) is a high-value pharmacophore scaffold used in the synthesis of complex bioactive molecules, including kinase inhibitors and PROTAC linkers.[1][2] Its structural utility lies in its trifunctional nature:

  • Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Methoxy Group: Modulates lipophilicity and electron density.[2]

  • N,N-Dimethylamide: A robust directing group for C-H activation and a hydrogen-bond acceptor in biological systems.[1]

Critical Analytical Challenge (Expert Insight): The most common error in characterizing this molecule is the misinterpretation of NMR signals due to rotamers . The partial double-bond character of the C(O)–N bond restricts rotation at room temperature.[2] This frequently causes the two N-methyl groups to appear as two distinct singlets (non-equivalent) or a single broad peak, rather than a sharp singlet.[2] Analysts must not mistake this for impurity.

Physicochemical Profile

PropertyValue / Description
CAS Number 1177558-45-0
Formula

Molecular Weight 258.11 g/mol
Exact Mass 257.0051 (for

)
Physical State White to off-white solid (typical)
Solubility Soluble in DMSO, MeOH,

, EtOAc; Low solubility in water.[1][2][3]
LogP (Calc) ~2.1 (Moderate lipophilicity)

Analytical Workflow Visualization

The following flowchart outlines the logic for confirming identity and purity, specifically addressing the bromine isotope signature and amide rotamers.

G Sample Raw Sample (Solid/Oil) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC Protocol 1: HPLC-UV (Purity Assessment) Solubility->HPLC MS Protocol 2: LC-MS (Identity & Isotope Pattern) HPLC->MS Peak ID NMR Protocol 3: 1H NMR (Structural Elucidation) MS->NMR Confirm Regioisomer Decision Pass Criteria? NMR->Decision Release Release for Synthesis Decision->Release >98% Purity Correct Structure Repurify Recrystallize / Column Decision->Repurify Impurity Detected

Figure 1: Integrated analytical workflow for benzamide characterization.

Detailed Protocols

Protocol 1: Chromatographic Purity (HPLC-UV)

Objective: Quantify purity and detect des-bromo or hydrolyzed acid impurities.[2]

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 3.5 µm, 4.6 x 100 mm) Mobile Phase: [1][2]

  • A: 0.1% Formic Acid in Water (Milli-Q grade)

  • B: 0.1% Formic Acid in Acetonitrile (HPLC grade)

Gradient Method:

Time (min) % Mobile Phase B Flow Rate (mL/min) Description
0.0 5 1.0 Equilibration
1.0 5 1.0 Hold
10.0 95 1.0 Linear Ramp
12.0 95 1.0 Wash
12.1 5 1.0 Re-equilibration

| 15.0 | 5 | 1.0 | End |

Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).[2] Acceptance Criteria: Main peak area >95% (Research grade) or >98% (GMP grade).

Troubleshooting:

  • Peak Tailing: Amides are basic.[2] If tailing occurs, increase buffer strength (e.g., 10 mM Ammonium Acetate) or raise column temperature to 40°C.[1][2]

  • Ghost Peaks: Check for carryover; benzamides can stick to injector seals.[2]

Protocol 2: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and bromine presence.[2]

Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).[2] Key Diagnostic Signals:

  • Molecular Ion: Expected

    
     at m/z 258.0  (
    
    
    
    ) and 260.0 (
    
    
    ).[2]
  • Isotope Pattern (Critical): You must observe a 1:1 doublet separated by 2 mass units.[2] This confirms the presence of one Bromine atom.[2][4]

    • If the ratio is distorted, suspect co-elution with a des-bromo impurity (m/z ~180).[2]

  • Adducts: Sodium adducts

    
     (m/z 280/282) are common in ESI.[2]
    
Protocol 3: Structural Elucidation (1H NMR)

Objective: Confirm regiochemistry and assess rotameric state.[2][5]

Solvent:


 (Standard) or 

(if solubility is poor).[2] Frequency: 400 MHz or higher.

Expected Chemical Shifts (


, ppm) in 

:
MoietyShift (

)
MultiplicityIntegrationAssignment Logic
Ar-H (C4) ~7.25Triplet/dd (

)
1HBetween Br and OMe (shielded by OMe, deshielded by Br).[1][2]
Ar-H (C2) ~7.10Triplet/dd (

)
1HBetween Amide and Br.[2]
Ar-H (C6) ~6.95Triplet/dd (

)
1HBetween Amide and OMe.[2]
-OCH3 ~3.82Singlet3HCharacteristic methoxy on aryl ring.[2]
N-CH3 (A) ~3.10Broad Singlet3Htrans to Carbonyl oxygen.[2]
N-CH3 (B) ~2.98Broad Singlet3Hcis to Carbonyl oxygen.[2]

Expert Note on Regiochemistry: The aromatic protons in a 1,3,5-substituted system appear as small doublets or triplets due to meta-coupling (


).[1][2] Unlike ortho-coupling (~8 Hz), these splittings are fine.[2]
  • Validation: If you see an 8 Hz doublet, you have the wrong isomer (likely 2-bromo or 4-bromo).[1][2]

Expert Note on Rotamers: At 25°C, the N-Me signals may appear as two distinct broad bumps. To coalesce them into a sharp singlet (6H), run the NMR experiment at 50°C or 60°C (Variable Temperature NMR). This validates that the peaks belong to the same molecule and not an impurity.[2]

Protocol 4: Infrared Spectroscopy (FTIR)

Objective: Confirm functional groups (Solid state).

Method: ATR (Attenuated Total Reflectance) on neat solid.[2] Diagnostic Bands:

  • 1630–1650 cm⁻¹: Amide I band (C=O stretch).[2] Strong intensity.

  • 1250–1270 cm⁻¹: Aryl Alkyl Ether (C-O stretch).[2]

  • ~600–700 cm⁻¹: C-Br stretch (often weak, fingerprint region).[2]

  • Absence: No broad -OH stretch (3200-3500 cm⁻¹), confirming the precursor benzoic acid is fully coupled.[1]

References

  • PubChem. 3-Bromo-5-methoxybenzoic acid (Precursor Data). National Library of Medicine.[2] Available at: [Link][2]

  • Reich, H. J.NMR Data: Restricted Rotation in Amides. University of Wisconsin-Madison. (General reference for amide rotamer phenomena in organic synthesis).

Sources

The Versatile Scaffold: 3-Bromo-5-methoxy-N,N-dimethylbenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of available building blocks, substituted benzamides represent a privileged class of structures, consistently featuring in a wide array of clinically significant molecules. This guide delves into the potential applications of 3-Bromo-5-methoxy-N,N-dimethylbenzamide , a synthetically versatile yet underexplored scaffold. While direct and extensive reports on the biological activity of this specific molecule are nascent, its constituent functional groups—a bromine atom, a methoxy group, and a dimethylamide moiety—present a confluence of opportunities for the medicinal chemist. This document serves as a detailed exploration of its prospective utility, offering insights into its role as a key intermediate and providing robust protocols for its derivatization into libraries of potential drug candidates.

The Benzamide Core: A Proven Pharmacophore

The benzamide moiety is a cornerstone of medicinal chemistry, prized for its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and aromatic interactions. Its presence in numerous approved drugs underscores its therapeutic relevance across a spectrum of diseases. The N,N-dimethyl substitution on the amide of our title compound offers a stable, non-ionizable group that can occupy hydrophobic pockets and may improve pharmacokinetic properties such as cell permeability and metabolic stability.

Strategic Functionalization: The Power of the Bromo and Methoxy Groups

The true synthetic potential of 3-Bromo-5-methoxy-N,N-dimethylbenzamide lies in the strategic placement of its bromo and methoxy substituents. The bromine atom at the 3-position is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to build molecular complexity. The methoxy group at the 5-position, an electron-donating group, can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions with target proteins.

The Bromine Atom: A Gateway to Diverse Chemical Space

The presence of a bromine atom on the aromatic ring is a significant asset for library synthesis. It readily participates in a host of well-established cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR). Key transformations include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups.

  • Buchwald-Hartwig Amination: For the installation of primary or secondary amines.

  • Sonogashira Coupling: For the incorporation of terminal alkynes.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • Stille Coupling: For the introduction of organotin-derived fragments.

These reactions provide a powerful toolkit for rapidly generating a diverse library of analogs from a single, readily accessible starting material.

Application Note I: A Building Block for Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. A significant number of kinase inhibitors feature a substituted aromatic core. The 3-Bromo-5-methoxy-N,N-dimethylbenzamide scaffold can be envisioned as a precursor to potent kinase inhibitors, leveraging the bromine atom for coupling with hinge-binding motifs.

Hypothetical Kinase Inhibitor Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for generating a library of potential kinase inhibitors from 3-Bromo-5-methoxy-N,N-dimethylbenzamide.

G A 3-Bromo-5-methoxy- N,N-dimethylbenzamide B Suzuki Coupling (Arylboronic acid, Pd catalyst) A->B Diversification at 3-position C Buchwald-Hartwig Amination (Amine, Pd catalyst) A->C Diversification at 3-position D Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->D Diversification at 3-position E Library of Potential Kinase Inhibitors B->E C->E D->E

Caption: Synthetic diversification of 3-Bromo-5-methoxy-N,N-dimethylbenzamide.

Protocol: Suzuki-Miyaura Coupling for Aryl Derivatization

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromo-5-methoxy-N,N-dimethylbenzamide with an arylboronic acid.

Materials:

  • 3-Bromo-5-methoxy-N,N-dimethylbenzamide

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 3-Bromo-5-methoxy-N,N-dimethylbenzamide (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 equivalents) to the flask.

  • Add a 4:1 mixture of 1,4-dioxane and water. The final concentration of the starting benzamide should be approximately 0.1 M.

  • Stir the reaction mixture at 90 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Application Note II: Scaffolding for GPCR Modulators

G-protein coupled receptors (GPCRs) are another critical class of drug targets. The benzamide scaffold is present in several GPCR modulators. The 3-Bromo-5-methoxy-N,N-dimethylbenzamide can serve as a starting point for the synthesis of novel ligands targeting these receptors.

Representative Data from Structurally Related Compounds

While specific data for derivatives of 3-Bromo-5-methoxy-N,N-dimethylbenzamide is not available, the following table summarizes the activity of other benzamide-containing compounds against various targets, illustrating the potential of this chemical class.

Compound ClassTargetRepresentative IC₅₀/ActivityReference
Substituted BenzamidesBcr-Abl KinasePotent antiproliferative activity against K562 cells[1]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivativesFGFR1IC₅₀ values in the range of 1.25 - 2.31 µM against NSCLC cell lines[2][3][4]
Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived CarboxamidesMCF-7 breast cancer cell lineIC₅₀ as low as 3.1 µM[5]

Signaling Pathway Visualization

The downstream signaling pathways of targets like FGFR1, which can be potentially modulated by derivatives of our title compound, are well-characterized.

G cluster_0 FGFR1 Signaling Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylates ERK ERK FGFR1->ERK Phosphorylates Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation Inhibitor Benzamide Derivative (e.g., from 3-Bromo-5-methoxy- N,N-dimethylbenzamide) Inhibitor->FGFR1 Inhibits

Caption: Inhibition of the FGFR1 signaling pathway.[2][3][4]

Conclusion and Future Directions

3-Bromo-5-methoxy-N,N-dimethylbenzamide represents a promising, albeit underexplored, starting point for the synthesis of novel, biologically active molecules. Its strategic functionalization offers medicinal chemists a versatile platform for the rapid generation of diverse chemical libraries. The protocols and conceptual frameworks presented in this guide are intended to stimulate further investigation into the potential of this scaffold in the ongoing quest for new and effective therapeutics. The true value of this building block will be realized through its systematic derivatization and subsequent biological evaluation, a journey that begins with the foundational synthetic transformations outlined herein.

References

  • He, X., Li, Y., Liu, Y., Li, J., Wang, Y., & Liu, H. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905–919. [Link][2][3][4]

  • He, X., Li, Y., Liu, Y., Li, J., Wang, Y., & Liu, H. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905–919. [Link][2][3][4]

  • Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [Link][1]

  • García-García, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1856. [Link]

  • de Oliveira, A. B., et al. (2019). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 30(10), 2216-2226. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved February 15, 2026, from [Link][4]

  • Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved February 15, 2026, from [Link]

  • Perković, I., et al. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 27(13), 4221. [Link][5]

  • NIPER. (n.d.). Scaffold Hopping in Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). ChemMedChem. [Link]

  • Saeed, A., et al. (2009). N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1470. [Link]

  • Bromo Analogues of Active 3,4,5,4'-Tetramethoxy- trans-stilbene (DMU-212)-A New Path of Research to Anticancer Agents. (2025). Molecules. [Link]

  • Allen, J. (2014, May 20). Q1 Top Ten most accessed MedChemComm articles. RSC Blogs. [Link]

Sources

3-Bromo-5-methoxy-N,N-dimethylbenzamide in material science research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-Bromo-5-methoxy-N,N-dimethylbenzamide as a Modular Scaffold for Functional Organic Materials

Executive Summary

3-Bromo-5-methoxy-N,N-dimethylbenzamide is a trisubstituted aromatic scaffold offering a unique combination of electronic tunability and orthogonal reactivity.[1][2] While historically utilized as a pharmaceutical intermediate for kinase inhibitors, its utility in Material Science is rapidly expanding. This molecule serves as a critical "linchpin" in the synthesis of Organic Light-Emitting Diodes (OLEDs) , Liquid Crystals , and Metal-Organic Frameworks (MOFs) .[2]

This guide details the specific protocols for leveraging its two primary reactive handles: the aryl bromide (for palladium-catalyzed cross-coupling) and the N,N-dimethylamide (a potent Directed Metalation Group or DMG).[1][2] By exploiting these orthogonal handles, researchers can construct complex, non-symmetrical pi-conjugated systems with precise regiocontrol.[2]

Technical Profile & Material Properties

The molecule features a 1,3,5-substitution pattern, which is highly desirable in preventing π-stacking aggregation in organic electronics (which can quench fluorescence).[2]

PropertyDescriptionMaterial Science Relevance
Structure 1,3,5-trisubstituted benzeneDisrupts planar packing; improves solubility of final polymers/oligomers.[1][2]
Electronic Character Donor-Acceptor (D-A) HybridMethoxy (EDG): Raises HOMO levels.[1][2] Amide (EWG): Lowers LUMO levels; facilitates charge transfer.
Reactive Handle A Aryl Bromide (C-3)Site for Suzuki/Buchwald-Hartwig coupling to extend conjugation.[1][2]
Reactive Handle B N,N-Dimethylamide (C-1)Directing Group: Directs lithiation to C-2 or C-6.[1][2] Solubilizer: Increases solubility in polar organic solvents.[2]
Physical Form White to Off-white SolidStable solid handling; amenable to standard purification (flash chromatography).[1][2]

Strategic Synthesis Roadmap

The power of this scaffold lies in Divergent Synthesis . The bromide allows for "horizontal" extension (conjugation), while the amide allows for "vertical" functionalization (ortho-lithiation).[2]

G Start 3-Bromo-5-methoxy- N,N-dimethylbenzamide Suzuki Pathway A: Pd-Catalyzed Coupling Start->Suzuki Boronic Acids Pd(0) DoM Pathway B: Directed Ortho-Metalation Start->DoM Li-TMP / n-BuLi Electrophile (E+) OLED OLED Emitters (Biaryl Systems) Suzuki->OLED Extension Poly Conductive Polymers (Poly-phenylenes) Suzuki->Poly Polymerization MOF MOF Linkers (Multidentate Ligands) DoM->MOF Functionalization

Figure 1: Divergent synthetic pathways utilizing orthogonal reactive handles.[1][2]

Core Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling[1][2]

Application: Synthesis of biaryl cores for OLED hole-transport materials. Rationale: The bromine atom at C-3 is highly activated for oxidative addition to Pd(0).[1][2] The N,N-dimethylamide group remains inert under these conditions, preserving it for later modifications or solubility enhancement.[2]

Reagents & Equipment
  • Substrate: 3-Bromo-5-methoxy-N,N-dimethylbenzamide (1.0 eq)

  • Coupling Partner: Arylboronic acid (e.g., 4-biphenylboronic acid) (1.2 eq)[1][2]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)[1][2]

  • Base: K₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Methodology
  • Degassing (Critical): Sparge the 1,4-dioxane and water mixture with Argon for 20 minutes before adding catalyst. Oxygen poisons Pd(0) species, leading to homocoupling side products.

  • Assembly: In a Schlenk flask, combine the benzamide substrate, arylboronic acid, and base. Add the degassed solvent system.[2]

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a counter-flow of Argon. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The starting bromide should disappear.[2]

    • Visual Check: The solution typically turns from yellow to dark orange/black (active Pd species). Precipitation of Pd black indicates catalyst decomposition (often due to O₂ ingress).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues.[2] Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash column chromatography. The amide group makes the product polar; expect elution in 30–50% EtOAc/Hexanes.[2]

Data Interpretation:

  • Yield: Expect 85–95%.

  • NMR Verification: Look for the disappearance of the specific aromatic triplet/doublet signals of the bromide precursor and the appearance of new biaryl protons.

Core Protocol B: Directed Ortho-Metalation (DoM)[1][2]

Application: Regioselective functionalization to create polysubstituted linkers for MOFs. Rationale: The N,N-dimethylamide is a "Strong" Directing Metalation Group (DMG).[2] It coordinates Lithium, directing deprotonation specifically to the ortho position (C-2 or C-6).[1][2]

  • Note: The C-2 position is sterically crowded (between Amide and Bromine) but electronically activated.[1][2] The C-6 position is more accessible.[1][2] Temperature control dictates regioselectivity.[2]

Reagents & Equipment
  • Substrate: 3-Bromo-5-methoxy-N,N-dimethylbenzamide[1][2]

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Preferred over n-BuLi to prevent nucleophilic attack on the amide carbonyl.[1][2]

  • Electrophile: DMF (for formylation) or I₂ (for iodination).

  • Solvent: Anhydrous THF (freshly distilled or from solvent system).

  • Conditions: Cryogenic (-78°C).[2]

Step-by-Step Methodology
  • Preparation of LiTMP: In a flame-dried flask under Argon, add TMP (1.1 eq) and THF. Cool to -78°C. Dropwise add n-BuLi (1.1 eq).[1][2] Stir for 30 min to generate LiTMP in situ.[2]

  • Metalation: Dissolve the benzamide substrate in THF and add it dropwise to the LiTMP solution at -78°C.

    • Rate: Addition should take >15 mins to maintain temperature.[2]

    • Time: Stir at -78°C for 1 hour. The solution usually turns a deep yellow/red, indicating the formation of the lithiated species.[2]

  • Quench (Electrophile Addition): Add the electrophile (e.g., DMF, 1.5 eq) neat or in THF solution.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Hydrolysis: Quench with sat. NH₄Cl solution.

  • Workup: Extract with DCM (Amides are soluble in DCM).[2] Wash with water.[2]

Troubleshooting:

  • Issue: Nucleophilic attack on the amide (forming a ketone).

  • Solution: Ensure temperature stays below -70°C and use LiTMP (non-nucleophilic base) instead of n-BuLi.

Mechanism of Action: The "Hub" Concept

The following diagram illustrates why this molecule is a "Hub" for material design. The amide directs the architecture, while the bromide and methoxy groups define the electronic properties.[2]

ReactionCycle Substrate Substrate: 3-Br-5-OMe-Benzamide Pd_OxAdd Oxidative Addition (Pd-Ar-Br) Substrate->Pd_OxAdd Pd(0) Transmetal Transmetalation (Ar-Pd-Ar') Pd_OxAdd->Transmetal Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Substrate Regenerate Pd(0) Product Functionalized Material Core RedElim->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of the 3-bromo handle.

Safety and Handling

  • Hazard Identification:

    • H302: Harmful if swallowed.[2][3]

    • H315/H319: Causes skin and serious eye irritation.[2][3]

  • Chemical Compatibility: Avoid contact with strong oxidizing agents.[2] The amide bond is susceptible to hydrolysis under strongly acidic/basic conditions at high temperatures (unless intended).

  • Storage: Store in a cool, dry place. Light sensitive (bromide degradation over long periods).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[2]

  • Snieckus, V. (1990). Directed Ortho Metalation.[2][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.[2] [1]

  • Anctil, E. J.-G., & Snieckus, V. (2002).[2] The Directed Ortho Metalation-Cross Coupling Symbiosis.[1][2] Regioselective Entry to Polysubstituted Aromatics. Journal of Organometallic Chemistry, 653(1-2), 150-160.[1][2]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on LiTMP usage and amide directing groups).

Sources

Application Note: Scalable Synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalability, safety, and purity profiles required for pharmaceutical intermediates.

Executive Summary

3-Bromo-5-methoxy-N,N-dimethylbenzamide is a critical scaffold in the synthesis of CNS-active agents and kinase inhibitors.[1] While laboratory-scale synthesis often utilizes coupling agents (EDC/HOBt), these methods are cost-prohibitive and atom-inefficient at kilogram scales.[1]

This protocol details a robust, two-step process utilizing the Acid Chloride Method.[2] This route is selected for its superior atom economy, ease of purification (avoiding urea byproducts), and scalability. The process has been optimized to control exotherms and manage off-gassing, ensuring a safety profile suitable for pilot-plant execution.[1]

Key Process Metrics
ParameterSpecification
Starting Material 3-Bromo-5-methoxybenzoic acid (CAS: 157893-14-6)
Overall Yield > 85% (Isolated)
Purity (HPLC) > 98.5% (a/a)
Key Hazard

evolution; Exothermic amidation
Scale Suitability 100 g to 10 kg

Synthetic Strategy & Workflow

The synthesis proceeds via the activation of the benzoic acid with thionyl chloride, followed by nucleophilic acyl substitution with dimethylamine.

Reaction Scheme

ReactionScheme SM 3-Bromo-5-methoxy- benzoic acid Inter Acid Chloride Intermediate SM->Inter SOCl2, Cat. DMF Toluene, 80°C (- SO2, - HCl) Prod 3-Bromo-5-methoxy- N,N-dimethylbenzamide Inter->Prod HNMe2 (aq), NaOH Toluene, <15°C (- NaCl, - H2O)

Figure 1: Synthetic pathway utilizing the acid chloride activation route.[1][2][3][4][5][6]

Detailed Experimental Protocol

Step 1: Activation (Acid Chloride Formation)

Objective: Convert the carboxylic acid to the reactive acyl chloride while managing corrosive off-gassing.

  • Reagents:

    • 3-Bromo-5-methoxybenzoic acid (1.0 equiv)[1]

    • Thionyl Chloride (

      
      ) (1.5 equiv)[2]
      
    • N,N-Dimethylformamide (DMF) (0.05 equiv - Catalyst)[1]

    • Toluene (5-8 Volumes)[1]

Protocol:

  • Setup: Equip a jacketed reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH solution) connected to the exhaust.

  • Charging: Charge Toluene and 3-Bromo-5-methoxybenzoic acid. Start stirring to form a slurry.

  • Catalyst Addition: Add DMF. Note: DMF catalyzes the reaction by forming the reactive Vilsmeier-Haack intermediate.[1]

  • Reaction: Heat the mixture to 50°C . Add Thionyl Chloride dropwise over 60 minutes.

    • Process Control: Monitor gas evolution. Do not exceed an internal temperature ramp of 1°C/min.

  • Reflux: Once addition is complete, heat to 80°C (reflux) and hold for 3–4 hours. The slurry should convert to a clear solution.

  • Completion Check: Analyze an aliquot by quenching with methanol (forming the methyl ester) and checking HPLC/TLC. Target < 1.0% remaining acid.

  • Concentration: Distill Toluene under reduced pressure (remove ~50% volume) to co-evaporate excess

    
    . Re-dilute with fresh Toluene to original volume.
    
    • Why: Removing residual

      
       prevents violent exotherms in the next step.
      
Step 2: Amidation (Schotten-Baumann Conditions)

Objective: React the acid chloride with dimethylamine under biphasic conditions to form the amide.

  • Reagents:

    • Acid Chloride solution (from Step 1)[2]

    • Dimethylamine (40% aq. solution) (3.0 equiv)

    • Sodium Hydroxide (20% aq. solution) (2.0 equiv - optional, if pH control is needed)[1]

Protocol:

  • Preparation: Cool the Acid Chloride/Toluene solution to 0–5°C .

  • Amine Charge: In a separate vessel, prepare the Dimethylamine solution. Alternatively, for anhydrous conditions, use Dimethylamine in THF (2M).

  • Addition (Critical Step): Slowly add the Acid Chloride solution into the Dimethylamine solution (inverse addition preferred to maintain amine excess) or add Amine to Acid Chloride while maintaining temperature < 15°C .

    • Safety: This reaction is highly exothermic. Cooling capacity is the rate-limiting factor.[1]

  • Reaction: Allow to warm to 20–25°C and stir for 2 hours.

  • Quench: Add water (5 volumes) to dissolve inorganic salts.

Workup & Purification Strategy

The purification relies on the chemical properties of the impurities:

  • Unreacted Acid: Soluble in basic aqueous phase.

  • Unreacted Amine: Soluble in acidic aqueous phase.

  • Product: Neutral, soluble in organics.

Process Flow Diagram

ProcessFlow Reaction Crude Reaction Mixture (Toluene/Aq) PhaseSep Phase Separation Reaction->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Waste (Salts/Amine) PhaseSep->AqLayer AcidWash 1M HCl Wash (Removes excess Dimethylamine) OrgLayer->AcidWash BaseWash 5% NaHCO3 Wash (Removes unreacted Acid) AcidWash->BaseWash Conc Concentration (Rotovap) BaseWash->Conc Cryst Crystallization (Toluene/Heptane) Conc->Cryst

Figure 2: Downstream processing and purification logic.

Purification Steps:
  • Phase Cut: Separate the aqueous layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 3 vol). This removes excess dimethylamine.

  • Base Wash: Wash with sat.[2]

    
     or 1M NaOH (2 x 3 vol). This removes any hydrolyzed benzoic acid.
    
  • Drying: Dry over

    
     or via azeotropic distillation.
    
  • Isolation:

    • If Solid: Solvent swap to Heptane/EtOAc (9:1) or Toluene/Heptane. Heat to dissolve, then cool slowly to 0°C to crystallize.[2]

    • If Oil: Concentrate to dryness. If high purity is required, perform a short silica plug filtration (eluent: 30% EtOAc/Hexanes).

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure Toluene is dry (KF < 0.05%). Ensure inert atmosphere during Step 1.
Impurity: Dimer Anhydride formationEnsure complete conversion to Acid Chloride before adding amine. Avoid water traces.
Color Issue Oxidation of impuritiesPerform a charcoal treatment on the crude organic layer before crystallization.
Stalled Reaction Inactive

Check reagent quality. Ensure DMF catalyst is added.[2]

Safety & Analytical Controls

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.
    
  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide bond).

Safety Hazards[1]
  • Thionyl Chloride: Highly corrosive. Reacts violently with water to release

    
     and 
    
    
    
    . Must use a scrubber.
  • Dimethylamine: Flammable gas/liquid. Toxic. Ensure good ventilation.[7]

  • Exotherm: The amidation step is highly exothermic. Failure to control addition rate can lead to thermal runaway or solvent boiling.

References

  • Benzamide Synthesis (General): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Acid Chloride Scale-Up: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Process Safety (Amidation): Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1] (Discusses solvent selection and atom economy in amidation).

  • Reaction Grounding: PubChem. (2023). 3-Bromo-5-methoxybenzoic acid.[1][8][9][10] National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific amide synthesis. Our goal is to equip you with the necessary information to overcome common challenges and significantly improve your reaction yields and product purity.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section is dedicated to identifying and resolving specific problems that may arise during the synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide.

Issue 1: Low to No Product Yield

Question: My amidation reaction is resulting in a very low yield or is failing completely. What are the likely causes and how can I troubleshoot this?

Answer:

Low or non-existent yields in the synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide can be attributed to several factors, primarily related to the activation of the carboxylic acid and the reactivity of the amine.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid (3-Bromo-5-methoxybenzoic acid) to a more electrophilic species is a critical step. If the activation is incomplete, the subsequent reaction with dimethylamine will be sluggish.

    • Solution 1: Choice of Activating Agent. Standard coupling reagents like EDC/HOBt or HATU are generally effective.[1] However, for this specific substrate, which contains an electron-withdrawing bromine atom, a more robust activation method may be necessary. Consider converting the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2] The use of a catalytic amount of DMF with oxalyl chloride can generate the highly reactive Vilsmeier reagent, which can facilitate the formation of the acid chloride.[2]

    • Solution 2: Anhydrous Conditions. Water in the reaction mixture can hydrolyze the activated carboxylic acid intermediate or the acid chloride, leading to the regeneration of the starting carboxylic acid.[3] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves (3Å or 4Å) can also help to scavenge any residual moisture.[3]

  • Poor Nucleophilicity of the Amine: While dimethylamine is generally a good nucleophile, its effectiveness can be diminished under certain conditions.

    • Solution: Use of a Suitable Base. When using dimethylamine hydrochloride, a common and stable source of dimethylamine, a base is required to liberate the free amine. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[4] Ensure at least two equivalents of the base are used: one to neutralize the hydrochloride salt and another to scavenge the acid (e.g., HCl) generated during the reaction.

  • Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role in the success of the synthesis.

    • Solution: Temperature Control and Monitoring. The initial activation of the carboxylic acid with thionyl chloride or oxalyl chloride may require gentle heating.[2] However, the subsequent reaction with dimethylamine is often exothermic and should be performed at a controlled temperature, typically starting at 0 °C and then allowing the reaction to slowly warm to room temperature.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[4]

Issue 2: Formation of Significant Byproducts

Question: I am observing significant impurities in my crude product. What are the common byproducts and how can I minimize their formation?

Answer:

Byproduct formation is a common issue that can complicate purification and reduce the overall yield.

Potential Byproducts & Mitigation Strategies:

  • Unreacted Starting Material (3-Bromo-5-methoxybenzoic acid): This is often due to incomplete activation or insufficient reaction time.

    • Solution: As discussed in Issue 1, ensure complete activation of the carboxylic acid. Allow the reaction to proceed for an adequate amount of time, monitoring by TLC until the starting carboxylic acid spot is no longer visible.

  • Formation of an Anhydride: If using oxalyl chloride or thionyl chloride for activation, prolonged heating or the presence of excess carboxylic acid can lead to the formation of the corresponding anhydride.

    • Solution: Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents) and control the reaction temperature and time for the acid chloride formation step.

  • Side Reactions of the Amine:

    • Solution: Controlled Addition. Add the dimethylamine solution slowly to the activated carboxylic acid (or acid chloride) at a low temperature (0 °C). This helps to control the exotherm and minimize potential side reactions.[5]

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final product, 3-Bromo-5-methoxy-N,N-dimethylbenzamide. What are the recommended purification methods?

Answer:

Effective purification is critical to obtain the desired product with high purity.

Purification Protocol:

  • Work-up: After the reaction is complete, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.[4]

  • Aqueous Washes: The organic layer should be washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and excess base, followed by a wash with saturated aqueous sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine to remove residual water.[6]

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[4]

  • Column Chromatography: The most common method for purifying the crude product is flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.[7] The fractions containing the pure product can be identified by TLC analysis.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

A1: The choice of solvent depends on the specific reagents used. For reactions involving coupling reagents like EDC/HOBt or HATU, anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.[4] When preparing the acid chloride with thionyl chloride or oxalyl chloride, DCM or 1,2-dichloroethane (DCE) are suitable choices.

Q2: How can I confirm the formation of the desired product?

A2: The formation of 3-Bromo-5-methoxy-N,N-dimethylbenzamide can be confirmed using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and identify the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions should be taken:

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). These reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • 3-Bromo-5-methoxybenzoic acid can cause skin and eye irritation.[8][9]

  • Dimethylamine is a flammable and corrosive gas. Using its hydrochloride salt is a safer alternative.

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide via the acid chloride intermediate.

Protocol: Synthesis via Acid Chloride Formation

Materials:

  • 3-Bromo-5-methoxybenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Dimethylamine hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard work-up and purification reagents (as described in the purification section)

Procedure:

  • Acid Chloride Formation:

    • In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-Bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous DCM.

    • If using oxalyl chloride, add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The progress of the acid chloride formation can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.

  • Amidation:

    • In a separate flask, prepare a solution of dimethylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in anhydrous DCM.

    • Cool the freshly prepared acid chloride solution back down to 0 °C.

    • Slowly add the dimethylamine/triethylamine solution to the acid chloride solution dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification:

    • Follow the purification protocol detailed in the "Difficulties in Product Purification" section above.

Data Summary Table
ParameterRecommended ValueRationale
Equivalents of Chlorinating Agent 1.1 - 1.2 eqEnsures complete conversion of the carboxylic acid to the acid chloride.
Equivalents of Dimethylamine HCl 1.2 - 1.5 eqA slight excess helps to drive the reaction to completion.
Equivalents of Base (TEA/DIPEA) 2.5 - 3.0 eqNeutralizes both the HCl salt of the amine and the HCl generated during the reaction.
Reaction Temperature (Amidation) 0 °C to Room TemperatureControls the exotherm of the reaction and minimizes side products.
Reaction Time (Amidation) 2 - 6 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Visualizing the Workflow

// Nodes Start [label="3-Bromo-5-methoxybenzoic acid in DCM"]; AcidChloride [label="Addition of Oxalyl Chloride/SOCl₂\n(0°C to RT)"]; AminePrep [label="Dimethylamine HCl + TEA\nin DCM"]; Amidation [label="Combine at 0°C,\nthen warm to RT"]; Workup [label="Aqueous Work-up\n(NaHCO₃, HCl, Brine)"]; Purification [label="Column Chromatography"]; Product [label="3-Bromo-5-methoxy-N,N-dimethylbenzamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> AcidChloride [label="Activation"]; AcidChloride -> Amidation; AminePrep -> Amidation [label="Nucleophilic Attack"]; Amidation -> Workup [label="Quenching"]; Workup -> Purification; Purification -> Product [label="Isolation"]; } .dot

Caption: A generalized workflow for the synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide.

IV. References

  • BenchChem. (2025). Technical Support Center: Optimization of Amidation Reactions. Retrieved from

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Enhanced Amidation Reaction Efficiency. Retrieved from

  • Lund, G., & Isambert, J. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11048–11053.

  • Varma, R. S., & Kumar, D. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 13-16.

  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Using Coupling Reagents. Retrieved from

  • Popa, M. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Retrieved from

  • Royal Society of Chemistry. (2012). A Weinreb Approach to the Synthesis of Trifluoromethylketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

side reactions in 3-Bromo-5-methoxy-N,N-dimethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, troubleshooting, and impurity profiling for 3-Bromo-5-methoxy-N,N-dimethylbenzamide . It is designed for researchers requiring high-purity intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the integrity of the aryl bromide and methoxy motifs is critical.[1][2]

Quick Reference Data
  • Target Molecule: 3-Bromo-5-methoxy-N,N-dimethylbenzamide[1][2]

  • Molecular Formula: C₁₀H₁₂BrNO₂[1]

  • Key Functionalities: Aryl Bromide (Electrophile), Methoxy (EDG), Dimethylamide (Directing Group/Solubilizer).

  • Primary Application: Intermediate for biaryl synthesis via Pd-catalyzed cross-coupling.[1][2]

Part 1: Synthesis Workflows & Critical Pathways

To ensure correct regiochemistry, the Amidation Route (starting from 3-bromo-5-methoxybenzoic acid) is superior to direct bromination.[1][2] Direct bromination of 3-methoxy-N,N-dimethylbenzamide typically yields the para-bromo (4-position) or ortho-bromo isomers due to the strong directing effect of the methoxy group, rather than the desired meta (3,5-disubstituted) pattern.[1][2]

Method A: Acid Chloride Activation (Scale-Up Preferred)

This method is robust but requires strict moisture control to prevent hydrolysis.[2]

  • Activation: Convert 3-bromo-5-methoxybenzoic acid to its acid chloride using oxalyl chloride (

    
    ) and catalytic DMF in DCM.
    
  • Coupling: React the acid chloride with dimethylamine (2.0 M in THF) in the presence of a base (Et₃N or DIPEA).

Method B: Coupling Agents (High Throughput/MedChem)

Ideal for small-scale parallel synthesis to avoid handling corrosive acid chlorides.[2]

  • Activation: Activate the acid with HATU or EDC/HOBt in DMF.

  • Coupling: Add dimethylamine hydrochloride and DIPEA.

Reaction Pathway Diagram

The following diagram illustrates the primary synthesis pathway and the critical divergence points for side reactions.

SynthesisPathways Start 3-Bromo-5-methoxybenzoic Acid AcidCl Acid Chloride Intermediate Start->AcidCl Oxalyl Chloride/DMF (Method A) ActivatedEst Activated Ester (OBt/OAt) Start->ActivatedEst EDC/HOBt or HATU (Method B) Target TARGET: 3-Bromo-5-methoxy- N,N-dimethylbenzamide AcidCl->Target + HNMe2 Side1 Side Reaction A: Hydrolysis (Reverts to Acid) AcidCl->Side1 + H2O (Moisture) ActivatedEst->Target + HNMe2 Side2 Side Reaction B: N-Acylurea (EDC byproduct) ActivatedEst->Side2 Slow Amine Addition (Rearrangement) Side3 Side Reaction C: Demethylated Phenol Target->Side3 BBr3 or strong Lewis Acid (Avoid!)

Figure 1: Synthetic pathways and potential divergence into side reactions.

Part 2: Troubleshooting & Side Reactions

Issue 1: Incomplete Conversion & "Stalled" Reaction

Symptom: LCMS shows remaining starting material (Acid) or intermediate (Active Ester), even after adding excess amine. Root Cause: Volatility of Dimethylamine.

  • Dimethylamine (boiling point ~7°C) is a gas at room temperature. If using a THF solution, it can evaporate from the headspace before reacting, especially in exothermic acid chloride reactions.

  • Solution:

    • Use Dimethylamine Hydrochloride salt + excess DIPEA (3-4 equiv).[2] This releases the free amine in situ, preventing loss to evaporation.

    • Cool the reaction vessel to 0°C during addition.

    • Use a sealed tube or pressure vessel if operating at >25°C.

Issue 2: Formation of "Des-Methyl" Impurity (Phenol)

Symptom: New peak in LCMS with Mass = Target - 14 (M-14).[1][2] Root Cause: Ether Cleavage.

  • The methoxy group is generally stable, but if you use BBr₃ or strong Lewis acids (AlCl₃) to catalyze a subsequent step or if the acid chloride formation is done with poor quality oxalyl chloride containing HBr/HCl impurities at high heat, demethylation can occur.

  • Prevention: Avoid BBr₃. If Lewis acids are required for later steps, use milder alternatives like BCl₃ or perform the reaction at cryogenic temperatures (-78°C).

Issue 3: N-Acylurea Byproduct (EDC Method Specific)

Symptom: A stubborn impurity that co-elutes with the product.[2] Root Cause: O-to-N Acyl Migration.[1][2]

  • When using carbodiimides (EDC/DCC), the O-acylisourea intermediate can rearrange to an N-acylurea if the amine nucleophile is slow to react or added too late.[1][2]

  • Prevention:

    • Protocol Adjustment: Add the amine simultaneously with the coupling agent or immediately after activation.

    • Switch Reagents: Use HATU or T3P (Propylphosphonic anhydride), which do not form N-acylurea byproducts.[1][2]

Issue 4: Des-Bromo Impurity

Symptom: Mass = Target - 78/80 + 1 (Reduction of Bromine).[1][2] Root Cause: Hydrogenolysis or Metal Insertion.

  • If the crude mixture is subjected to Pd/C hydrogenation (perhaps to remove a protecting group elsewhere), the aryl bromide will be reduced to the aryl hydrogen.

  • Prevention: Avoid catalytic hydrogenation. Use chemical reduction methods (e.g., Fe/NH₄Cl, SnCl₂) if reduction of other groups (like nitro) is needed.

Part 3: Impurity Profiling Table

Use this table to identify peaks in your HPLC/LCMS traces.

Impurity NameRelative Retention (RRT)*Mass Shift (Δ)Origin/CauseRemoval Strategy
Hydrolyzed Acid ~0.8 (Polar)-27 Da (-NMe₂ + OH)Moisture ingress during Acid Chloride step.[1][2]Alkaline wash (1M NaOH) extracts acid into aqueous layer.
Symmetric Anhydride ~1.2 (Non-polar)+227 Da (Dimer)Excess Acid Chloride relative to Amine.Quench with N,N-dimethylaminopropylamine (DAPA) or stir with aqueous NaHCO₃.[1][2]
Phenol (Des-methyl) ~0.6 (Polar)-14 DaAcidic cleavage of methoxy group.[1][2]Difficult to separate; requires recrystallization or prep-HPLC.[1][2]
N-Acylurea ~1.05 (Close eluter)+155 Da (EDC adduct)Slow amine addition in EDC coupling.[2]Switch to HATU; Flash chromatography (MeOH/DCM).

*RRT is approximate and depends on column chemistry (C18 assumed).

Part 4: Validated Experimental Protocol (Acid Chloride Method)

Objective: Synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide (10 mmol scale).

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3-bromo-5-methoxybenzoic acid (2.31 g, 10.0 mmol) in anhydrous DCM (40 mL).

  • Activation: Add catalytic DMF (2 drops). Cool to 0°C. Dropwise add Oxalyl Chloride (1.03 mL, 12.0 mmol).

  • Gas Evolution: Stir at 0°C for 30 min, then warm to RT for 2 hours. Note: Ensure gas evolution (HCl/CO/CO₂) ceases.

  • Concentration: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous THF (20 mL).

  • Coupling: In a separate flask, cool Dimethylamine (2.0 M in THF) (10 mL, 20.0 mmol) and Triethylamine (2.8 mL, 20.0 mmol) to 0°C.

  • Addition: Cannulate the acid chloride solution into the amine solution slowly over 15 minutes.

  • Workup: Stir for 2 hours. Quench with sat. NaHCO₃. Extract with EtOAc (3x). Wash organics with 1M HCl (to remove amines) and Brine. Dry over MgSO₄.[3][4]

  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc 3:1).

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852.[1] Link (General mechanism of N-acylurea formation and coupling agents).[2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link (Review of side reactions in amide synthesis).

  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press. (Mechanistic basis for nucleophilic acyl substitution and acid chloride hydrolysis).
  • Weissman, S. A., & Zewge, D. (2005). Recent advances in the synthesis of amides and esters.[6] Current Opinion in Drug Discovery & Development, 8(6), 746. (Scale-up considerations for benzamides).

Sources

Technical Support Center: 3-Bromo-5-methoxy-N,N-dimethylbenzamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-3B5M-DMB Specialist: Senior Application Scientist Subject: Troubleshooting purification, isolation, and "oiling out" issues.

Executive Summary

The purification of 3-Bromo-5-methoxy-N,N-dimethylbenzamide presents a specific set of challenges derived from its structural hybridity. It possesses a lipophilic core (bromo-methoxy benzene) and a polar, non-protic handle (N,N-dimethylamide).

Common failure modes include:

  • Co-elution with the starting material (3-bromo-5-methoxybenzoic acid) during chromatography.

  • "Oiling out" during recrystallization attempts due to the disruption of hydrogen bonding networks by the N,N-dimethyl group.

  • Rotameric broadening in NMR, often mistaken for impurities.

This guide provides self-validating protocols to isolate this compound with >98% purity.

Module 1: The "Self-Validating" Chemical Workup

Goal: Remove >95% of unreacted acid and amine precursors before chromatography.

The Logic: The most persistent impurity is the parent carboxylic acid. Because the product is an amide (neutral/weakly basic) and the impurity is an acid, pH manipulation is the most efficient separation filter.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) at this stage as it creates emulsions more easily with basic washes.

  • Acid Wash (Removes Amines): Wash the organic layer with 1.0 M HCl (2x).

    • Validation: Check aqueous layer pH < 2.

  • Base Wash (Removes Benzoic Acid): Wash the organic layer with Saturated NaHCO₃ (2x), followed by 1.0 M NaOH (1x).

    • Critical Step: The NaOH wash converts the unreacted 3-bromo-5-methoxybenzoic acid into its water-soluble sodium salt.

    • Validation: Isolate a small aliquot of the organic layer, dry it, and run a TLC. If the "draggy" acid spot (low R_f) persists, repeat the NaOH wash.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Visual Workflow (Graphviz):

ExtractionWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash with 1M HCl (Removes Dimethylamine) Dissolve->AcidWash BaseWash Wash with 1M NaOH (Removes Benzoic Acid) AcidWash->BaseWash Check TLC Validation (Is Acid Spot Gone?) BaseWash->Check Dry Dry (Na2SO4) & Concentrate Check->Dry Yes Repeat Repeat NaOH Wash Check->Repeat No Repeat->BaseWash

Caption: Figure 1. pH-switched extraction logic to effectively strip starting materials prior to column chromatography.

Module 2: Flash Chromatography Optimization

Goal: Separation of regioisomers and non-ionizable byproducts.

The Challenge: N,N-dimethylbenzamides often streak on silica gel due to their moderate polarity and hydrogen bond accepting capability.

Recommended Solvent Systems:

SystemRatioApplicationNotes
Hexane / EtOAc 4:1 to 1:1Standard PurificationBest for removing non-polar impurities.
DCM / MeOH 98:2 to 95:5Polar ImpuritiesUse if the compound sticks to the baseline.
Modifier +1% Et₃NPeak SharpeningCrucial: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane to deactivate acidic sites. This prevents the amide from streaking.

Troubleshooting Q&A:

  • Q: My product elutes as a broad smear.

    • A: This is likely interaction with the silica's acidic silanols. Add 1% Triethylamine to your mobile phase. Alternatively, switch to neutral alumina, though this is rarely necessary for this specific substrate.

  • Q: I see two spots that merge.

    • A: Check your NMR. N,N-dimethylamides exhibit restricted rotation around the C-N bond. In TLC/HPLC, this can sometimes appear as a split peak or "saddle," and in NMR, it appears as broad/doubled methyl peaks. This is not an impurity; it is a physical property of the amide bond [1].

Module 3: Crystallization & "Oiling Out"

Goal: Scalable purification without chromatography.

The Challenge: The N,N-dimethyl group prevents the formation of donor-hydrogen bonds (unlike NH or NH2 amides), making the crystal lattice energy lower and the compound prone to separating as an oil (oiling out) rather than a solid.

The "Anti-Oil" Protocol:

  • Solvent Choice: Use a EtOAc / Hexane or IPA / Water system. Avoid DCM (too soluble) or pure Methanol (too soluble).

  • Procedure:

    • Dissolve the crude oil in the minimum amount of hot EtOAc (approx 60°C).

    • Add hot Hexane dropwise until the solution turns slightly cloudy (turbid).

    • Add a single drop of EtOAc to clear the solution.

    • Critical Step: Remove from heat and let it cool to Room Temp slowly. Do not place directly in ice.

    • Seeding: If it oils out, scratch the glass side with a spatula to induce nucleation. If you have a pure seed crystal, add it at 30°C.

Decision Tree (Graphviz):

PurificationLogic Start Crude Material State StateCheck Is it Solid or Oil? Start->StateCheck Solid Solid StateCheck->Solid Solid Oil Oil / Sticky Gum StateCheck->Oil Oil Recryst Recrystallize: EtOAc/Hexane (1:3) Solid->Recryst Triturate Trituration: Sonicate in cold Pentane/Hexane Oil->Triturate Success Filter & Dry Recryst->Success DidItCrystal Did it crystallize? Triturate->DidItCrystal DidItCrystal->Recryst Yes Fail Flash Chromatography (Use TEA modifier) DidItCrystal->Fail No (Still Oil)

Caption: Figure 2. Decision matrix for handling the physical state of the crude amide.

Module 4: Analytical Validation

Goal: Confirming identity and purity.

1. 1H NMR Diagnostics (CDCl₃):

  • Aromatic Region: Look for the specific pattern of 3,5-disubstitution. You should see three distinct signals (approx δ 7.0 - 7.5 ppm) corresponding to the protons at positions 2, 4, and 6.

  • Methoxy Group: A sharp singlet around δ 3.8 ppm .

  • Dimethyl Amide: Two distinct singlets (or a broad hump) around δ 3.0 and 3.1 ppm .

    • Note: Due to restricted rotation, the two methyl groups are non-equivalent at room temperature. Do not mistake this for an impurity. Heating the NMR tube to 50°C will often coalesce these into a single peak [1].

2. HPLC Purity:

  • Column: C18 Reverse Phase.[1][2]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: UV 254 nm.

  • Note: The amide is neutral; pH modifiers in HPLC are less critical for retention but good for peak shape.

References
  • Restricted Rotation in Amides

    • Title: Dynamic NMR Spectroscopy of Amides.
    • Source:Journal of Organic Chemistry / LibreTexts.
    • Context: Explains the "double peak" phenomenon for N,N-dimethyl groups.
    • URL:[Link]

  • Flash Chromatography Guidelines

    • Title: Rapid Chromatographic Technique for Preparative Separations with Moder
    • Source:J. Org. Chem. (Still, Kahn, Mitra).
    • Context: The foundational text for silica gel flash chrom
    • URL:[Link]

  • Amide Purification Workflows

    • Title: Purification of reaction mixtures containing amides.[3]

    • Source:Organic Syntheses (General Procedures).
    • Context: Standard acid/base wash protocols for removing carboxylic acid precursors.
    • URL:[Link]

Sources

avoiding impurities in 3-Bromo-5-methoxy-N,N-dimethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide (CAS: Analogous structures often cited in fragment libraries).[1]

The 1,3,5-substitution pattern of this molecule presents unique challenges regarding solubility and steric accessibility compared to ortho/para-substituted benzamides. This guide prioritizes the Acid Chloride Route (standard for scale) and the Coupling Reagent Route (standard for speed), providing self-validating protocols to eliminate common impurities like unreacted benzoic acid, dimethylamine salts, and coupling byproducts.

Module 1: Critical Process Parameters (CPP) & Impurity Map

Before starting, you must visualize where impurities originate. The majority of "failed" batches are due to moisture ingress during activation or improper stoichiometry.

Figure 1: Reaction Pathways & Impurity Origins

G node_start Start: 3-Bromo-5-methoxybenzoic Acid node_act Intermediate: Acid Chloride node_start->node_act Activation (SOCl2 or Oxalyl Cl) node_prod Product: 3-Bromo-5-methoxy-N,N-dimethylbenzamide node_act->node_prod Amidation (HNMe2) node_imp1 Impurity A: Unreacted Acid (Hydrolysis) node_act->node_imp1 + H2O (Moisture) node_imp3 Impurity C: Anhydride Dimer node_act->node_imp3 + Unreacted Acid node_imp2 Impurity B: Dimethylamine Salts node_prod->node_imp2 Excess Reagent

Caption: Logical flow of synthesis showing critical entry points for impurities. Red dashed lines indicate failure modes.

Module 2: The Acid Chloride Route (Recommended)

Best for: Gram-scale synthesis, high purity requirements.

This method utilizes Oxalyl Chloride or Thionyl Chloride to generate the acid chloride in situ. It is superior to coupling agents because the byproducts (gases) are easily removed.

Step-by-Step Protocol
  • Activation: Dissolve 3-Bromo-5-methoxybenzoic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (2-3 drops).[1]

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Mechanism: The DMF acts as a Vilsmeier-Haack type catalyst, ensuring rapid conversion.

  • Validation (Critical Step): Stir for 2 hours. Take an aliquot, quench with MeOH, and run TLC. If you see starting acid, do NOT proceed. Add more oxalyl chloride. You must see the methyl ester (formed from MeOH quench) or complete consumption of acid.

  • Amidation: Cool to 0°C. Add Dimethylamine (2.0 M in THF) (2.5 equiv). Note: Avoid aqueous dimethylamine to prevent hydrolysis.

  • Quench: Stir 1h, then quench with water.

Troubleshooting Guide
IssueDiagnosisCorrective Action
Product contains Starting Acid Hydrolysis of Acid Chloride.[1]Ensure glassware is oven-dried.[1] Switch from aqueous HNMe2 to 2M HNMe2 in THF .
Low Yield Volatility of Dimethylamine.The amine may evaporate before reacting. Use a condenser or seal the vessel. Use 3.0 equiv of amine.
"Des-bromo" Impurity Pd contamination in precursors.[1]If the starting acid was made via Pd-coupling, scavenge with SiliaMetS® Thiol resin.

Module 3: The Coupling Reagent Route (HATU/EDC)

Best for: High-throughput screening (HTS), milligram scale.

If you lack ventilation for acid chlorides, use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

Protocol Nuances
  • Reagents: Acid (1.0 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), Dimethylamine.HCl salt (1.2 eq).

  • Solvent: DMF or DCM.

Troubleshooting Guide
IssueDiagnosisCorrective Action
Urea Byproduct (DCU) Used DCC instead of EDC.Switch to EDC. EDC byproducts are water-soluble and wash away.[1] If using DCC, you must filter the precipitate before workup.
Racemization N/AThis molecule is achiral; racemization is not a concern here.
Stuck on Column Co-elution with HOBt.Perform a basic wash (1M NaOH) during workup to strip HOBt into the aqueous layer.

Module 4: Purification & Isolation (The "Sandwich" Wash)

The most reliable way to purify this benzamide without column chromatography is the Acid/Base Sandwich Extraction . This utilizes the chemical properties of the impurities to selectively pull them into the aqueous phase.

Figure 2: Self-Validating Workup Logic

Workup mix Crude Reaction Mixture (DCM Layer) wash_acid Wash 1: 1M HCl mix->wash_acid layer_aq1 Aqueous Layer: Removes Excess Amine Removes EDC/Urea wash_acid->layer_aq1 Discard layer_org1 Organic Layer: Product + Unreacted Acid wash_acid->layer_org1 Keep wash_base Wash 2: Sat. NaHCO3 layer_org1->wash_base layer_aq2 Aqueous Layer: Removes Unreacted Acid Removes HOBt wash_base->layer_aq2 Discard layer_org2 Final Organic Layer: Pure Neutral Amide wash_base->layer_org2 Dry & Evaporate

Caption: The "Sandwich" extraction protocol ensures removal of both basic (amine) and acidic (starting material) impurities.[1]

Purification Data Table

TechniqueSolvent SystemTarget Impurity Removed
Flash Column Hexane:EtOAc (3:1 to 1:1)Non-polar impurities, dimers.
Crystallization EtOH/Water (Hot/Cold)General purification (Amide crystallizes, impurities stay in mother liquor).
Trituration Cold Pentane or EtherRemoves trace solvent and grease.

Frequently Asked Questions (FAQs)

Q1: Why is my product an oil instead of a solid? A: 3-Bromo-5-methoxy-N,N-dimethylbenzamide should be a solid (approx MP 60-80°C depending on polymorph).[1] If it is an oil, it likely contains trapped solvent (DMF) or rotational isomers.

  • Fix: Dissolve in Et2O and wash 3x with water to remove DMF. Dry under high vacuum for 24h.

Q2: Can I use aqueous dimethylamine (40%)? A: Only if using the EDC coupling route . If using the Acid Chloride route , water will hydrolyze the intermediate back to the starting acid immediately. For Acid Chlorides, use 2.0M Dimethylamine in THF.

Q3: I see two spots on my NMR/TLC. Is it impure? A: Check the NMR timescale. N,N-dimethylbenzamides often exhibit restricted rotation around the Amide C-N bond, showing two sets of methyl peaks at room temperature.

  • Validation: Run the NMR at 50°C. If the peaks coalesce into one singlet, it is pure [1].

References

  • Restricted Rotation in Amides: Stewart, W. E.; Siddall, T. H. "Nuclear Magnetic Resonance Studies of Amides." Chemical Reviews, 1970 , 70(5), 517–551.

  • General Amide Synthesis (Acid Chloride): "Synthesis of Amides from Acid Chlorides." Organic Syntheses, Coll. Vol. 4, p.560.

  • Coupling Reagent Guide: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631.

  • Weinreb Amide Synthesis (Similar Substrate): "Synthesis of Weinreb Amides." Royal Society of Chemistry (RSC) Advances, 2014 . (Referenced for protocol similarity on 3,5-disubstituted systems).

Sources

Validation & Comparative

A Comparative Guide to 3-Bromo-5-methoxy-N,N-dimethylbenzamide and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. The strategic introduction of substituents onto the benzamide core is a critical step in modulating its pharmacokinetic and pharmacodynamic properties. Among these modifications, halogenation—particularly bromination—and the incorporation of methoxy and N,N-dimethyl groups have proven to be powerful tools for fine-tuning biological activity.

This guide provides an in-depth comparison of 3-Bromo-5-methoxy-N,N-dimethylbenzamide with other brominated benzamide analogs. We will delve into their synthesis, physicochemical characteristics, and comparative biological activities, supported by experimental data and protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the technical insights necessary to leverage this versatile class of molecules in their research endeavors.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the phenyl ring and the nature of the amide group significantly influence the physicochemical properties of benzamides, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profile. The table below compares key computed properties of 3-Bromo-5-methoxy-N,N-dimethylbenzamide with its structural isomers and related analogs.

CompoundStructureMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)
3-Bromo-5-methoxy-N,N-dimethylbenzamide 3-Bromo-5-methoxy-N,N-dimethylbenzamide258.122.829.5
3-Bromo-N,N-dimethylbenzamide [1]3-Bromo-N,N-dimethylbenzamide228.092.820.3
4-Bromo-N,N-dimethylbenzamide [2]4-Bromo-N,N-dimethylbenzamide228.092.820.3
2-Bromo-5-methoxybenzoic acid [3]2-Bromo-5-methoxybenzoic acid231.042.946.5
3-Bromo-5-methoxybenzoic acid [4][5]3-Bromo-5-methoxybenzoic acid231.042.946.5

Data sourced from PubChem and other chemical databases. XLogP3 is a computed measure of lipophilicity. Polar Surface Area is a key descriptor for predicting drug transport properties.

Expert Insight: The addition of a methoxy group increases the molecular weight and polar surface area compared to 3-Bromo-N,N-dimethylbenzamide. The N,N-dimethyl substitution on the amide nitrogen is crucial as it removes the hydrogen bond donor capability of a primary or secondary amide, which can significantly impact membrane permeability and target binding interactions. The position of the bromine and methoxy groups can radically influence properties like crystal packing and intramolecular interactions, such as halogen bonding, which can affect solid-state characteristics and target engagement[6].

Synthesis and Methodologies

The synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide typically starts from a commercially available precursor, 3-methoxybenzoic acid. The following is a representative two-step synthetic protocol.

Protocol 1: Synthesis of 3-Bromo-5-methoxybenzoic acid

This step involves the electrophilic bromination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director. To achieve bromination at the C3 position (meta to the carboxylic acid and ortho to the methoxy group), specific reaction conditions are required. However, a more common route involves the bromination of a precursor where the desired substitution pattern is already established. For instance, starting from 1-bromo-3,5-dimethylbenzene, oxidation can yield 3-bromo-5-methylbenzoic acid[7]. An alternative is the direct bromination of 3-methoxybenzoic acid, though regioselectivity can be a challenge. A patented method describes the selective bromination of 3-methoxybenzoic acid at the C-2 position[3].

Step-by-Step Protocol (Conceptual):

  • Dissolution: Dissolve 3-methoxybenzoic acid (1.0 eq) in a suitable solvent, such as glacial acetic acid.

  • Brominating Agent: Introduce a brominating agent. N-Bromosuccinimide (NBS) is often preferred over liquid bromine for its milder nature and easier handling[8][9]. The reaction may require a catalyst.

  • Reaction: Stir the mixture at a controlled temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched, typically with water, and the product is extracted using an organic solvent like ethyl acetate.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure 3-Bromo-5-methoxybenzoic acid[7].

Protocol 2: Amidation to form 3-Bromo-5-methoxy-N,N-dimethylbenzamide

This step converts the carboxylic acid to the corresponding N,N-dimethylamide.

  • Activation of Carboxylic Acid: Convert the 3-Bromo-5-methoxybenzoic acid (1.0 eq) into a more reactive acyl chloride. This is commonly achieved by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). The excess thionyl chloride and solvent are removed under reduced pressure.

  • Amine Reaction: Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

  • Addition of Amine: Add a solution of dimethylamine (2.0-2.5 eq) in THF or as a gas, along with a non-nucleophilic base like triethylamine (2.0 eq) to scavenge the HCl byproduct.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The final product is purified by column chromatography on silica gel.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amidation A 3-Methoxybenzoic Acid C 3-Bromo-5-methoxybenzoic Acid A->C Solvent/Catalyst B Brominating Agent (e.g., NBS) E Acyl Chloride Intermediate C->E Activation D SOCl₂ or Oxalyl Chloride G 3-Bromo-5-methoxy-N,N- dimethylbenzamide E->G F Dimethylamine (HN(CH₃)₂) F->G Base (e.g., Et₃N)

Caption: Synthetic workflow for 3-Bromo-5-methoxy-N,N-dimethylbenzamide.

Comparative Biological Activity

The true value of a compound in drug discovery lies in its biological activity. Brominated benzamides have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents[10][11][12]. The specific substitution pattern is paramount in determining the potency and selectivity of these compounds.

Anticancer Activity

Many benzamide derivatives have been explored as anticancer agents, often targeting specific proteins involved in cell proliferation and survival.

A notable study designed a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key player in various cancers, including non-small cell lung cancer (NSCLC)[13][14]. While this study does not include our lead compound, it provides a valuable framework for comparison. The most promising compound from this series, designated C9 , demonstrated potent activity against NSCLC cell lines with FGFR1 amplification.

CompoundTarget Cell Line (NSCLC)IC₅₀ (µM)[13]
Compound C9 (4-bromo analog)NCI-H15811.25 ± 0.23
NCI-H5201.36 ± 0.27
NCI-H17031.85 ± 0.32
NCI-H4602.14 ± 0.36
NCI-H2262.31 ± 0.41

Structure-Activity Relationship (SAR) Insights:

  • Bromine Position: The 4-bromo substitution in compound C9 was found to be crucial for its activity. It is hypothesized that the bromine atom forms important interactions within the FGFR1 binding pocket[13].

  • Amide Linkage: The N-(3,5-dimethoxyphenyl) moiety was also critical, likely involved in hydrogen bonding and hydrophobic interactions.

  • Implications for 3-Bromo-5-methoxy-N,N-dimethylbenzamide: The shift of the bromine from the 4- to the 3-position, and the change from a substituted aniline to a simple N,N-dimethyl group, would drastically alter the molecule's shape, size, and electronic distribution. It is plausible that 3-Bromo-5-methoxy-N,N-dimethylbenzamide would not be an effective FGFR1 inhibitor in the same manner as C9, but it could exhibit activity against other targets. The position of the bromine atom can significantly influence protein-ligand interactions, including the formation of halogen bonds with protein residues[6].

FGFR1_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds & Activates PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylates ERK ERK FGFR1->ERK Phosphorylates (via MAPK pathway) Proliferation Cell Proliferation, Survival, Angiogenesis PLCg1->Proliferation ERK->Proliferation C9 Compound C9 (4-Bromo-benzamide) C9->FGFR1 Inhibits

Caption: Simplified FGFR1 signaling pathway inhibited by a 4-bromo-benzamide analog[13].

Antimicrobial Activity

Benzamides have also been identified as promising antimicrobial agents, particularly as inhibitors of the bacterial cell division protein FtsZ[15][16]. The utility of benzamides against Gram-negative bacteria has been a subject of investigation, with membrane permeability often being a limiting factor[15].

Studies on bromo-oxazole benzamides have shown that they can directly interact with FtsZ in Acinetobacter baumannii, indicating that with the right structural features, benzamides can be effective against Gram-negative pathogens[15]. Other research has highlighted the antimicrobial and anti-inflammatory activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives against Gram-positive bacteria[10].

Expert Insight: For 3-Bromo-5-methoxy-N,N-dimethylbenzamide, its potential as an antimicrobial would depend on its ability to penetrate the bacterial cell wall and membrane and interact with an intracellular target like FtsZ. Its relatively small size and moderate lipophilicity (XLogP3 ≈ 2.8) might be favorable for cell penetration. Comparative screening against a panel of Gram-positive and Gram-negative bacteria would be the necessary first step to evaluate its potential in this area.

Experimental Protocol: Cell Viability (MTT) Assay

To assess the cytotoxic potential of benzamide derivatives against cancer cell lines, the MTT assay is a standard colorimetric method. It measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H1581) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3-Bromo-5-methoxy-N,N-dimethylbenzamide and comparators) in the appropriate medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

3-Bromo-5-methoxy-N,N-dimethylbenzamide is a synthetically accessible molecule with physicochemical properties that place it in a favorable region of chemical space for drug discovery. While direct biological data for this specific compound is sparse in publicly available literature, a comparative analysis with structurally related brominated benzamides provides valuable predictive insights.

The potent anticancer activity of 4-bromo-benzamide analogs against FGFR1 highlights the critical role of the bromine atom's position and the nature of the N-substituent in defining target specificity[13][14]. Shifting the bromine to the 3-position and simplifying the amide to N,N-dimethyl, as in our lead compound, will undoubtedly alter its biological activity profile, potentially revealing novel therapeutic applications. Its structural characteristics also suggest that exploring its antimicrobial properties could be a fruitful avenue of research.

Ultimately, this guide serves as a foundational framework. The true potential of 3-Bromo-5-methoxy-N,N-dimethylbenzamide can only be unlocked through systematic biological screening. The protocols and comparative data presented here offer a robust starting point for researchers to embark on this discovery process, leveraging the rich and versatile chemistry of the brominated benzamide scaffold.

References

  • Benchchem. Technical Support Center: Optimizing N-Methylation of Benzamides.
  • PubMed. 3-(2'-Bromopropionylamino)-benzamides as novel S-phase arrest agents.
  • ResearchGate. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF.
  • PMC. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
  • ACS Publications. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters.
  • PMC. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.
  • ChemicalBook. 3-bromo-5-methylbenzoic acid synthesis.
  • Benchchem. Comparative Analysis of N-(4-bromobenzenesulfonyl)benzamide: A Study in Potential Cross-Reactivity.
  • Benchchem. Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors.
  • eScholarship. COMMUNICATION Cobalt Catalyzed N-Methylation of Amides using Methanol.
  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
  • PubChem. 3-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 3335826.
  • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse.
  • Semantic Scholar. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound.
  • Benchchem. Comparative Study on the Biological Activity of Benzamide Analogs.
  • Green Chemistry (RSC Publishing). A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • MDPI. Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli.
  • Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis.
  • ResearchGate. Chemical structure - biological activity relationship in the group of benzamide compounds II.
  • Sigma-Aldrich. 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide.
  • PubChem. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048.
  • PMC. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.
  • PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.
  • Fisher Scientific. 3-Bromo-5-methoxybenzoic acid, 98%.
  • Google Patents. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates.
  • Sigma-Aldrich. 3-Bromo-N,N-dimethylbenzamide.
  • ChemicalBook. N,N-Dimethylbenzamide(611-74-5) 1H NMR spectrum.
  • Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f.
  • MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents.
  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates.
  • MDPI. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity.
  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • Benchchem. Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
  • ResearchGate. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents.
  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

Sources

comparing synthesis methods for 3-Bromo-5-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide represents a classic challenge in medicinal chemistry: functionalizing a di-substituted benzene ring while preserving halogen handles for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1] The electron-donating methoxy group at the meta position relative to the carboxylate slightly deactivates the electrophilic center compared to electron-deficient systems, yet the steric bulk is manageable.[1]

This guide objectively compares three distinct synthetic methodologies ranging from traditional scale-up routes to modern green-chemistry alternatives.[1]

The Contenders
  • Method A: Acyl Chloride Activation (SOCl₂)

    • The "Old Guard": High throughput, low material cost, but chemically harsh.[1] Best for multi-gram to kilogram scale-up where chromatography must be avoided.

  • Method B: HATU-Mediated Coupling

    • The "Discovery Standard": Extremely mild, high conversion, but poor atom economy.[1] Ideal for milligram-scale library synthesis where cost is secondary to speed.

  • Method C: T3P® (Propylphosphonic Anhydride) Coupling

    • The "Process Optimizer": A balance of safety and efficiency. Offers a non-toxic byproduct profile (water-soluble) and avoids the potential mutagenicity of standard peptide coupling reagents.

Comparative Performance Metrics

The following data is synthesized from standard benzamide formation protocols applied to 3-bromo-5-methoxybenzoic acid substrates.

MetricMethod A: Acyl Chloride Method B: HATU Coupling Method C: T3P® Coupling
Yield 88 - 94%92 - 98%85 - 92%
Purity (Crude) 90 - 95% (Acidic traces)>95% (Urea byproducts)>98% (Clean profile)
Reaction Time 3 - 6 Hours1 - 2 Hours2 - 12 Hours
Atom Economy HighVery LowModerate
Scalability Excellent (Liquid/Gas byproducts)Poor (Expensive, difficult purification)Good (Aqueous workup)
Cost Efficiency High (Cheap reagents)Low (Reagent cost > Substrate)Medium
Purification Recrystallization / DistillationColumn ChromatographyAcid/Base Wash

Detailed Experimental Protocols

Method A: Acyl Chloride Activation (The Scale-Up Route)

Rationale: Thionyl chloride converts the carboxylic acid to the highly reactive acid chloride. The subsequent addition of dimethylamine is rapid and exothermic.

Reagents:

  • 3-Bromo-5-methoxybenzoic acid (1.0 eq)[1][2]

  • Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)

  • Dimethylamine (2.0 M in THF or aqueous 40%) (3.0 eq)

  • Dichloromethane (DCM) or Toluene (Solvent)

  • Catalytic DMF (1-2 drops)[1]

Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend 3-Bromo-5-methoxybenzoic acid (5.0 g, 21.6 mmol) in anhydrous Toluene (50 mL).

  • Add SOCl₂ (3.1 mL, 43.2 mmol) and 2 drops of DMF.

  • Heat to reflux (80°C) for 2 hours. Monitor gas evolution (HCl/SO₂). The solution should become homogeneous.

  • Evaporation: Cool and concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene twice to ensure removal of acidic traces.

  • Amidation: Redissolve the crude acid chloride in dry DCM (20 mL). Cool to 0°C.

  • Slowly add Dimethylamine solution (excess) while maintaining temperature <10°C.

  • Workup: Stir at room temperature for 1 hour. Quench with water.[3] Wash organic layer with 1N HCl (to remove amine excess), Sat. NaHCO₃, and Brine.[4]

  • Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Method B: HATU-Mediated Coupling (The Discovery Route)

Rationale: HATU generates an active ester (O-At) intermediate that reacts swiftly with secondary amines, minimizing epimerization (irrelevant here) and maximizing yield on small scales.

Reagents:

  • 3-Bromo-5-methoxybenzoic acid (1.0 eq)[1][5][2]

  • HATU (1.1 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Dimethylamine (2.0 M in THF) (1.2 eq)

  • DMF (Solvent)[6][7]

Protocol:

  • Solution Prep: Dissolve 3-Bromo-5-methoxybenzoic acid (100 mg, 0.43 mmol) in DMF (1.0 mL).

  • Activation: Add DIPEA (0.22 mL, 1.29 mmol) and HATU (180 mg, 0.47 mmol). Stir for 5 minutes at RT (Solution turns yellow/orange).

  • Addition: Add Dimethylamine (2.0 M in THF, 0.26 mL).

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by LC-MS (Target Mass: ~258/260 amu).

  • Workup: Dilute with EtOAc (20 mL). Wash with water (3x) and LiCl solution (to remove DMF).

  • Purification: Flash column chromatography (0-50% EtOAc in Hexanes) is usually required to remove tetramethylurea byproducts.

Method C: T3P® (Propylphosphonic Anhydride) (The Green Route)

Rationale: T3P acts as a coupling agent that produces only water-soluble phosphate byproducts, allowing for a "wash-only" purification.[1]

Reagents:

  • 3-Bromo-5-methoxybenzoic acid (1.0 eq)[1][2]

  • T3P (50% w/w in EtOAc) (1.5 eq)

  • Triethylamine (TEA) or Pyridine (3.0 eq)

  • Dimethylamine (1.2 eq)

  • EtOAc or 2-MeTHF (Solvent)[1]

Protocol:

  • Setup: Charge flask with 3-Bromo-5-methoxybenzoic acid (1.0 g) and EtOAc (10 mL).

  • Base Addition: Add TEA (1.8 mL) and Dimethylamine (excess). Cool to 0°C.

  • Coupling: Dropwise add T3P solution (1.5 eq) over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup (Critical Step): Add water (10 mL). Separate layers.

    • Wash Organic layer with 1N NaOH (removes unreacted acid and phosphate byproducts).

    • Wash with 1N HCl (removes amine base).

  • Isolation: Dry and concentrate. The product is often pure enough for use without chromatography.

Visualized Workflows

Workflow Logic: Method Selection

The following diagram illustrates the decision matrix for selecting the appropriate synthesis route based on project constraints.

SynthesisSelection Start Start: 3-Bromo-5-methoxybenzoic acid ScaleCheck Scale Requirement? Start->ScaleCheck RouteA Method A: Acid Chloride (>10g Scale, Low Cost) ScaleCheck->RouteA Large Scale RouteB Method B: HATU (<1g Scale, High Speed) ScaleCheck->RouteB Lab Scale/Library RouteC Method C: T3P (Process Dev, Green Chem) ScaleCheck->RouteC Pilot/Green Purification Purification Requirement RouteA->Purification RouteB->Purification RouteC->Purification Cryst Recrystallization/Distillation Purification->Cryst From Method A Column Column Chromatography Purification->Column From Method B Wash Acid/Base Wash Only Purification->Wash From Method C Product Target: 3-Bromo-5-methoxy-N,N-dimethylbenzamide Cryst->Product Column->Product Wash->Product

Caption: Decision matrix for selecting the optimal synthesis route based on scale and purification capabilities.

Mechanistic Pathway: T3P Activation

Understanding the "Green" mechanism of Method C.

T3PMechanism Acid Carboxylic Acid MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh + T3P / Base T3P T3P Reagent T3P->MixedAnh Base Base (TEA) Base->MixedAnh Product Amide Product MixedAnh->Product + Amine Byproduct Water-Soluble Phosphate Salt MixedAnh->Byproduct Leaving Group Amine Dimethylamine Amine->Product

Caption: The T3P pathway highlights the generation of water-soluble byproducts, facilitating easy workup.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4060048, 3-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-5-methoxy-N,N-dimethylbenzamide is a substituted aromatic amide that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The presence of three distinct functional groups—a bromine atom, a methoxy group, and a dimethylamide moiety—on the benzene ring provides multiple reaction sites for further molecular elaboration. The selection of an optimal synthetic route is paramount, directly impacting production costs, scalability, safety, and environmental footprint.

This in-depth guide provides a comprehensive cost-benefit analysis of the most viable synthetic pathways to 3-Bromo-5-methoxy-N,N-dimethylbenzamide. We will dissect two primary retrosynthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of key performance indicators. This document is intended for researchers, chemists, and process development professionals seeking to make an informed decision for their specific laboratory or manufacturing needs.

Overview of Synthetic Strategies

The synthesis of this target molecule can be approached from two logical retrosynthetic disconnections:

  • Amide Bond Formation (Route 1): This strategy involves the formation of the amide bond as the final key step. The synthesis starts with a pre-functionalized benzoic acid derivative, 3-bromo-5-methoxybenzoic acid, which is then coupled with dimethylamine. This is generally the most common and reliable method for synthesizing benzamides.

  • Aromatic Bromination (Route 2): This alternative approach involves constructing the N,N-dimethyl-3-methoxybenzamide backbone first, followed by electrophilic bromination of the aromatic ring. While seemingly straightforward, this route presents significant challenges related to regioselectivity, which will be discussed in detail.

This guide will focus primarily on the variants of Route 1, as it offers superior control and predictability, while also providing a critical analysis of the pitfalls associated with Route 2.

Route 1: Synthesis via Amidation of 3-Bromo-5-methoxybenzoic Acid

This is the most logical and widely applicable approach. The key precursor, 3-bromo-5-methoxybenzoic acid, is commercially available, or can be synthesized if necessary. The core of this route is the activation of the carboxylic acid to facilitate nucleophilic attack by dimethylamine. We will explore two common activation methods: conversion to an acyl chloride and the use of a peptide coupling agent.

cluster_0 Route 1 Overview A 3-Bromo-5-methoxybenzoic Acid B Activated Intermediate (e.g., Acyl Chloride) A->B Activation D 3-Bromo-5-methoxy-N,N-dimethylbenzamide B->D Amidation C Dimethylamine C->D

Caption: General workflow for the amidation of 3-bromo-5-methoxybenzoic acid.

Method 1A: The Acyl Chloride Pathway

This classic method involves converting the carboxylic acid into a highly reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then readily reacts with dimethylamine to form the desired amide.

Step 1: Synthesis of 3-Bromo-5-methoxybenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-methoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the complete conversion to the methyl ester.

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-bromo-5-methoxybenzoyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide

  • Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of dimethylamine (2.0-2.5 eq). This can be from a solution in THF, ethanol, or by bubbling dimethylamine gas through the solvent. An excess of a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.5 eq) should be added to scavenge the HCl byproduct.

  • Add the dimethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or flash column chromatography.

cluster_1A Method 1A: Acyl Chloride Workflow A 3-Bromo-5-methoxy- benzoic Acid B 3-Bromo-5-methoxy- benzoyl chloride A->B SOCl₂ / cat. DMF C 3-Bromo-5-methoxy- N,N-dimethylbenzamide B->C (CH₃)₂NH / Et₃N

Caption: Reaction scheme for the acyl chloride pathway.

  • Expertise & Experience: The use of catalytic DMF is crucial as it forms the Vilsmeier reagent in situ, which is the actual catalytic species that accelerates the conversion to the acyl chloride. Using the crude acyl chloride immediately is standard practice to avoid degradation from atmospheric moisture.

  • Trustworthiness: The protocol is self-validating. The release of HCl and SO₂ gas is a clear indicator of the first step's progression. In the second step, the formation of a salt (triethylammonium chloride) precipitate confirms that the reaction is proceeding and the HCl scavenger is working.

Method 1B: The Peptide Coupling Pathway

This approach utilizes coupling reagents, commonly employed in peptide synthesis, to form the amide bond directly from the carboxylic acid and amine without isolating a highly reactive intermediate. This method is significantly milder than the acyl chloride route. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.

  • Dissolve 3-bromo-5-methoxybenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in a suitable solvent like DMF or DCM in a round-bottom flask.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add dimethylamine hydrochloride (1.2 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2.5 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The urea byproduct from EDC is water-soluble and is largely removed during the aqueous workup.

cluster_1B Method 1B: Peptide Coupling Workflow A 3-Bromo-5-methoxy- benzoic Acid B O-acylisourea intermediate A->B EDC / HOBt C 3-Bromo-5-methoxy- N,N-dimethylbenzamide B->C (CH₃)₂NH·HCl / DIPEA

Caption: Reaction scheme for the peptide coupling pathway.

  • Expertise & Experience: The pre-activation step is important for efficiently forming the active HOBt ester, which minimizes side reactions like racemization (not applicable here, but crucial in peptide synthesis) and N-acylurea formation. Using a salt of dimethylamine with a tertiary amine base is often more convenient and controllable than using the volatile free gas.

  • Trustworthiness: The consumption of the starting carboxylic acid, observable by TLC, validates the progress of the reaction. The workup procedure is designed to systematically remove unreacted starting materials, coupling agents, and byproducts based on their acidic or basic properties.

Route 2: Synthesis via Bromination of an Amide Precursor

This strategy inverts the order of operations, starting with the amidation of 3-methoxybenzoic acid to form N,N-dimethyl-3-methoxybenzamide, followed by electrophilic bromination.

cluster_2 Route 2: Bromination of Amide A 3-Methoxybenzoic Acid B N,N-dimethyl- 3-methoxybenzamide A->B Amidation C Mixture of Brominated Isomers B->C Br₂ or NBS

Caption: Workflow for the synthesis via bromination of an amide.

Critical Analysis of Regioselectivity

This route is fundamentally flawed due to a lack of regiochemical control. Both the methoxy (-OCH₃) group and the N,N-dimethylcarboxamide (-CON(CH₃)₂) group are ortho-, para-directing activators for electrophilic aromatic substitution.

  • -OCH₃ group directs to: positions 2, 4, and 6.

  • -CON(CH₃)₂ group directs to: positions 2, 4, and 6.

The desired product requires bromination at the 5-position, which is meta to both existing substituents. Electrophilic attack at this position is electronically disfavored. The strong activation provided by both groups will direct bromination to positions 2, 4, and 6, leading to a complex mixture of mono- and di-brominated products, making the isolation of the desired 3-Bromo-5-methoxy-N,N-dimethylbenzamide in acceptable yield nearly impossible. Therefore, this route is not recommended for a practical and efficient synthesis.

Cost-Benefit and Performance Comparison

The following table provides a semi-quantitative comparison of the two viable methods derived from Route 1. Costs are estimated on a relative scale for typical laboratory synthesis.

MetricMethod 1A: Acyl ChlorideMethod 1B: Peptide CouplingJustification
Reagent Cost Low High Thionyl chloride is significantly cheaper than EDC and HOBt.
Overall Yield High (85-95%) Good (75-90%) The high reactivity of acyl chlorides generally leads to very high conversion rates.
Ease of Purification Moderate Moderate to Difficult Purification involves removing non-polar byproducts. Recrystallization is often feasible.
Scalability Excellent Good The procedure is straightforward and uses inexpensive reagents, making it ideal for large-scale production.
Safety Hazards High Low Thionyl chloride is highly corrosive and toxic, and the reaction evolves corrosive HCl and SO₂ gases. Requires a specialized setup.
Environmental Impact Moderate Low Generates acidic gas byproducts that require scrubbing. Solvents like DCM are often used.
Reaction Time Short (4-6 hours) Long (12-24 hours) Both steps of the reaction are typically fast.

Conclusion and Recommendation

The choice between the acyl chloride pathway (Method 1A) and the peptide coupling pathway (Method 1B) for the synthesis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide depends entirely on the specific needs and priorities of the researcher or organization.

  • For Large-Scale, Cost-Driven Synthesis: Method 1A (Acyl Chloride) is the clear winner. Its low reagent cost, high yield, and proven scalability make it the industry standard for producing benzamides in bulk. The significant safety and handling requirements are manageable in a dedicated process chemistry environment.

  • For Small-Scale, Laboratory, or Discovery Synthesis: Method 1B (Peptide Coupling) is often the more practical choice. The operational simplicity, mild reaction conditions, and significantly higher safety profile outweigh the higher reagent cost. This method is ideal for medicinal chemistry labs where a variety of analogs are being prepared and safety is a primary concern.

The synthesis via bromination of N,N-dimethyl-3-methoxybenzamide (Route 2) is not a viable strategy due to insurmountable issues with regioselectivity and should be avoided.

References

  • Amide Bond Formation: For a comprehensive overview of amide synthesis, including acyl chloride and coupling agent methods, refer to

    • Title: Catalytic Approaches to the Synthesis of Amide Bonds
    • Source: CORE
    • URL: [Link]

  • Modern Amide Synthesis Techniques: For recent advancements and sustainable methods in amide synthesis

    • Title: A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs
    • Source: DST (Department of Science and Technology, India)
    • URL: [Link]

  • Properties of Precursors: For physical and chemical properties of the starting material

    • Title: 3-Bromo-5-methoxybenzoic acid
    • Source: PubChem, N
    • URL: [Link]

  • Electrophilic Aromatic Substitution: For the underlying principles governing regioselectivity in bromination reactions, any standard organic chemistry textbook provides a thorough explanation.

    • Title: Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes
    • Source: SciELO
    • URL: [Link]

A Researcher's Guide to Bridging Theory and Reality: The Case of 3-Bromo-5-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Computational Predictions and Experimental Observations

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. This guide provides a comprehensive framework for comparing theoretical predictions with tangible laboratory data, using the novel molecule 3-Bromo-5-methoxy-N,N-dimethylbenzamide as a central case study. While specific experimental data for this exact compound is not yet widely published, this guide will equip researchers with the methodologies to generate and critically evaluate such data, drawing upon established principles and analogous compounds.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring a deep and applicable understanding of the comparative process. We will explore the synthesis, spectroscopic characterization, and computational analysis of this substituted benzamide, highlighting the crucial interplay between in-silico and in-vitro approaches.

The Strategic Importance of Substituted Benzamides

Substituted benzamides are a significant class of compounds in medicinal chemistry, known to interact with a variety of biological targets. Their therapeutic potential has been explored in diverse areas, including antipsychotic and antidepressant medications.[1] The specific substitutions on the aromatic ring and the amide nitrogen of 3-Bromo-5-methoxy-N,N-dimethylbenzamide—a bromine atom, a methoxy group, and two N-methyl groups—are expected to modulate its physicochemical properties, such as solubility, lipophilicity, and electronic distribution. These properties, in turn, govern its pharmacokinetic and pharmacodynamic profile.

Experimental Characterization: From Synthesis to Spectrum

The first step in our comparative analysis is the synthesis and purification of 3-Bromo-5-methoxy-N,N-dimethylbenzamide, followed by its thorough experimental characterization.

Synthesis and Purification Workflow

A plausible synthetic route to 3-Bromo-5-methoxy-N,N-dimethylbenzamide would involve the amidation of 3-bromo-5-methoxybenzoyl chloride. This acid chloride can be prepared from the corresponding 3-bromo-5-methoxybenzoic acid.

Illustrative Synthetic Protocol:

  • Preparation of 3-bromo-5-methoxybenzoyl chloride:

    • To a solution of 3-bromo-5-methoxybenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride.

    • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • The reaction mixture is typically stirred at room temperature until the evolution of gas ceases.

    • The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

  • Amidation to form 3-Bromo-5-methoxy-N,N-dimethylbenzamide:

    • The crude 3-bromo-5-methoxybenzoyl chloride is dissolved in an anhydrous aprotic solvent.

    • The solution is cooled in an ice bath, and an excess of dimethylamine (often as a solution in a solvent like THF or as a gas) is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt (e.g., MgSO₄).

    • The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 3-Bromo-5-methoxy-N,N-dimethylbenzamide.

dot graph TD { A[3-bromo-5-methoxybenzoic acid] -->|SOCl₂ or (COCl)₂, cat. DMF| B(3-bromo-5-methoxybenzoyl chloride); B -->|HN(CH₃)₂| C{3-Bromo-5-methoxy-N,N-dimethylbenzamide}; }

Caption: Synthetic pathway for 3-Bromo-5-methoxy-N,N-dimethylbenzamide.

Spectroscopic Elucidation

Once synthesized and purified, the structure of the compound must be unequivocally confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the chemical environment of the hydrogen and carbon atoms, respectively.

  • ¹H NMR: We would expect to see distinct signals for the aromatic protons, the methoxy protons, and the N-methyl protons. The substitution pattern on the benzene ring will dictate the multiplicity and coupling constants of the aromatic signals.

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with and without attached protons), the methoxy carbon, and the N-methyl carbons.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • A strong absorption band for the C=O (amide) stretch, typically in the range of 1630-1680 cm⁻¹.

  • C-H stretching vibrations for the aromatic and methyl groups.

  • C-O stretching for the methoxy group.

  • C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Bromo-5-methoxy-N,N-dimethylbenzamide (C₁₀H₁₂BrNO₂), which is approximately 257.01 g/mol and 259.01 g/mol in roughly equal abundance due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Computational Modeling: A Theoretical Lens

Computational chemistry offers a powerful means to predict the properties of molecules before they are synthesized.[2][3] These predictions can guide experimental work and provide deeper insights into molecular behavior.

Computational Workflow

The theoretical analysis of 3-Bromo-5-methoxy-N,N-dimethylbenzamide would typically involve the following steps:

Computational Protocol:

  • Structure Building: A 3D model of the molecule is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p) or larger).

  • Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Calculations: The magnetic shielding tensors are calculated for the optimized geometry, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These are then converted into chemical shifts by referencing them to a standard (e.g., tetramethylsilane, TMS).

dot graph TD { A[Initial 3D Structure] -->|Geometry Optimization (DFT)| B(Optimized Molecular Geometry); B -->|Frequency Calculation| C(Predicted IR Spectrum); B -->|NMR Shielding Calculation (GIAO)| D(Predicted NMR Chemical Shifts); }

Caption: A typical computational workflow for molecular property prediction.

The Comparative Analysis: Where Theory Meets Experiment

The core of this guide is the direct comparison of the data obtained from the experimental and computational workflows.

Structural Comparison

The primary comparison is between the experimentally determined structure (ideally from X-ray crystallography, if a suitable crystal can be obtained) and the computationally optimized geometry. Key parameters to compare include bond lengths, bond angles, and dihedral angles. While a perfect match is not expected due to the different conditions (crystal lattice vs. gas phase calculation), significant discrepancies can point to interesting solid-state effects or limitations of the computational model.

Spectroscopic Comparison

NMR Spectra:

Parameter Experimental Data (Illustrative) Computational Prediction (Illustrative)
¹H Chemical Shifts (ppm) Aromatic Protons: ~7.0-7.5Methoxy Protons: ~3.8N-Methyl Protons: ~2.9, 3.1 (due to restricted rotation)Calculated shielding tensors converted to chemical shifts.
¹³C Chemical Shifts (ppm) Carbonyl Carbon: ~170Aromatic Carbons: ~110-160Methoxy Carbon: ~56N-Methyl Carbons: ~35, 39Calculated shielding tensors converted to chemical shifts.

Why the N-Methyl Signals Might Differ: The two N-methyl groups in N,N-dimethylbenzamides can show distinct signals in the NMR spectrum at room temperature due to restricted rotation around the C-N amide bond. This is a well-documented phenomenon.[4] Computational models can also predict this barrier to rotation.

IR Spectra:

Vibrational Mode Experimental Frequency (cm⁻¹) (Illustrative) Computational Prediction (cm⁻¹) (Illustrative)
C=O Stretch~1650Calculated vibrational frequencies (often scaled to better match experimental values).
C-O Stretch~1250Calculated vibrational frequencies.
C-Br Stretch~600Calculated vibrational frequencies.

A Note on Scaling: Computationally predicted vibrational frequencies are often systematically higher than experimental values. It is a standard practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data.

Mass Spectra:

While direct prediction of mass spectral fragmentation is complex, computational methods can be used to calculate the energies of potential fragment ions, helping to rationalize the observed fragmentation patterns. The primary comparison, however, will be the accurate mass of the molecular ion.

Parameter Experimental Data Computational Prediction
Molecular Ion (m/z) [M]⁺ and [M+2]⁺ peaks corresponding to the isotopic distribution of Bromine.Calculated exact mass of the molecule.

Conclusion: A Symbiotic Relationship

The comparison of computational and experimental data for a molecule like 3-Bromo-5-methoxy-N,N-dimethylbenzamide is not merely an academic exercise. It is a critical process of mutual validation. Strong agreement between predicted and observed data builds confidence in both the experimental results and the computational model. Discrepancies, on the other hand, can be even more enlightening, pointing to subtle electronic or steric effects, or the influence of the molecule's environment (e.g., solvent or crystal packing), thereby opening new avenues for research.

By following the integrated workflow outlined in this guide, researchers can gain a more profound and nuanced understanding of the chemical world, accelerating the pace of discovery and innovation.

References

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Computational study of N-(2,4-Dichlorophenyl)benzamide. Retrieved from [Link]

  • MDPI. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Retrieved from [Link]

  • PubMed. (2018, September 17). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Retrieved from [Link]

  • ACS Publications. (n.d.). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas. Retrieved from [Link]

  • Pani, L., Gessa, G. L., & Conti, G. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247–253. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.